molecular formula C8H10N2O3 B1391032 [2-(Methylamino)-5-nitrophenyl]methanol CAS No. 946582-41-8

[2-(Methylamino)-5-nitrophenyl]methanol

Cat. No.: B1391032
CAS No.: 946582-41-8
M. Wt: 182.18 g/mol
InChI Key: YGERWDZJRVNQSX-UHFFFAOYSA-N
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Description

[2-(Methylamino)-5-nitrophenyl]methanol is a useful research compound. Its molecular formula is C8H10N2O3 and its molecular weight is 182.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-(Methylamino)-5-nitrophenyl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(Methylamino)-5-nitrophenyl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-(methylamino)-5-nitrophenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-9-8-3-2-7(10(12)13)4-6(8)5-11/h2-4,9,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGERWDZJRVNQSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thermodynamic Stability Profile of 2-Methylamino-5-Nitrobenzyl Alcohol

[1]

Executive Summary & Chemical Identity

2-Methylamino-5-nitrobenzyl alcohol is a highly functionalized aromatic intermediate characterized by a "push-pull" electronic system.[1] Unlike its isomer, the photocleavable 2-nitro-5-methylaminobenzyl alcohol, this compound exhibits significant ground-state thermodynamic stability due to the para-conjugation between the electron-donating methylamino group and the electron-withdrawing nitro group.[1]

This guide analyzes the compound's stability through the lens of electronic delocalization, defining its resistance to thermal stress, hydrolysis, and oxidation.

Chemical Structure & Identity[2][3][4]
  • Systematic Name: (2-methylamino-5-nitrophenyl)methanol[1]

  • Core Scaffold: p-Nitroaniline derivative with an ortho-hydroxymethyl group.[1]

  • Molecular Formula:

    
    [1]
    
  • Key Functional Groups:

    • Nitro (

      
      ) at C5:  Strong electron withdrawer.
      
    • Methylamino (

      
      ) at C2:  Strong electron donor.
      
    • Benzyl Alcohol (

      
      ) at C1:  Reactive handle, susceptible to oxidation.
      

Physicochemical Profiling & Electronic Stabilization

The thermodynamic stability of this molecule is governed by the strong resonance interaction between the C2-amine and the C5-nitro group.[1] This "push-pull" effect creates a quinoid-like character in the benzene ring, significantly increasing the activation energy required for thermal decomposition or nucleophilic attack.[1]

The "Push-Pull" Stabilization Mechanism

The lone pair on the methylamino nitrogen donates electron density into the ring, which is accepted by the nitro group at the para position (relative to the amine). This resonance contribution (Structure B below) stabilizes the molecule, making the aromatic ring electron-rich but less susceptible to typical electrophilic aromatic substitution compared to simple anilines.

Resonancecluster_0Resonance Stabilizationcluster_1Thermodynamic ConsequencesStructABenzenoid Form(Neutral)StructBQuinoid Form(Zwitterionic)StructA->StructB Resonance(Push-Pull)Stab1IncreasedDipole MomentStructB->Stab1Stab2High Melting Point(Crystal Lattice Energy)StructB->Stab2Stab3Reduced Basicityof AmineStructB->Stab3

Caption: The resonance interaction between the C2-amino and C5-nitro groups stabilizes the molecule but reduces the basicity of the amine, affecting its solubility and salt formation.[1]

Predicted Physicochemical Properties
  • Melting Point: Estimated >110°C (Based on 2-amino-5-nitrobenzyl alcohol analogs).[1][2] The high polarity leads to strong intermolecular forces in the crystal lattice.

  • pKa (Amine): ~2.0–3.0. The nitro group strongly withdraws electron density, making the secondary amine significantly less basic than N-methylaniline (pKa ~4.8).

  • Solubility:

    • High: DMSO, DMF, Methanol (due to polarity).

    • Moderate: Ethanol, Ethyl Acetate.

    • Low: Water (neutral pH), Hexanes.

Thermodynamic Stability Analysis

Thermal Stability (Solid State)

In the solid state, 2-methylamino-5-nitrobenzyl alcohol is thermodynamically stable at ambient temperatures.[1]

  • Decomposition: Nitroaromatics are generally stable up to their melting points. However, beyond 200°C, the nitro group can initiate exothermic decomposition.

  • Polymorphism: As with many nitroanilines, polymorphism is possible. Different crystal habits may exhibit varying dissolution rates, though the chemical stability remains constant.

Solution State Stability
  • Hydrolysis: The molecule contains no hydrolyzable bonds (ester, amide, etc.). It is hydrolytically stable across the pH 1–10 range.

  • pH Sensitivity:

    • Acidic pH (< 2): Protonation of the amine disrupts the push-pull resonance, causing a hypsochromic shift (color loss) but no degradation.

    • Basic pH (> 10): The benzylic alcohol proton is weakly acidic. Strong bases can deprotonate the alcohol, potentially facilitating side reactions, though the molecule is generally robust.

Photostability (Crucial Distinction)

Unlike o-nitrobenzyl derivatives (where the nitro is ortho to the benzylic carbon), this isomer (nitro at meta to benzylic carbon) does not undergo the classic Norrish Type II photocleavage.

  • Light Sensitivity: It acts as a chromophore (absorbing UV/Vis). Prolonged exposure to high-intensity UV may lead to radical formation via the nitro group, but it is not designed as a photocleavable linker.[1] It is significantly more photostable than its 2-nitro-5-methylamino isomer.[1]

Degradation Pathways

Despite its resonance stabilization, the molecule has two primary vectors for degradation: Oxidation and Condensation .

Degradationcluster_oxOxidative Pathways (Primary)cluster_condCondensation/ThermalParent2-Methylamino-5-nitrobenzyl alcoholAldehyde2-Methylamino-5-nitrobenzaldehydeParent->AldehydeAir/Oxidant(Slow)N_OxideN-oxide ImpuritiesParent->N_OxidePeroxidesEtherDibenzyl Ether DimerParent->EtherAcid Cat.- H2OAcid2-Methylamino-5-nitrobenzoic acidAldehyde->AcidAuto-oxidationImineImine OligomersAldehyde->Imine+ Amine

Caption: Primary degradation routes include stepwise oxidation of the alcohol to aldehyde/acid and acid-catalyzed etherification.[1]

Mechanism Detail[2][6][7]
  • Benzylic Oxidation: The benzylic alcohol is the most labile site. In the presence of atmospheric oxygen and light, or trace metal catalysts, it oxidizes to 2-methylamino-5-nitrobenzaldehyde .[1] This aldehyde is reactive and can further oxidize to the benzoic acid or condense with the amine of another molecule.

  • N-Oxidation: While the "push-pull" system reduces the electron density on the nitrogen, strong oxidants (e.g., peroxides in excipients) can form N-oxides.[1]

Experimental Protocols for Stability Assessment

To rigorously validate the stability of this compound, the following protocols are recommended. These methods are designed to be self-validating.[1]

Forced Degradation Study (Stress Testing)

Perform these tests to identify degradation products and establish stability-indicating analytical methods.[1]

Stress ConditionProtocolExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 24hStable . No significant degradation expected.
Base Hydrolysis 0.1 N NaOH, 60°C, 24hStable . Minor degradation possible.
Oxidation 3%

, RT, 4h
Degradation . Formation of N-oxide and benzaldehyde derivatives.[1]
Thermal Solid state, 80°C, 7 daysStable . Confirm with DSC/HPLC.
Photolytic 1.2M lux hours (ICH Q1B)Minor Degradation . Monitor for color change (darkening).
Analytical Method: Stability-Indicating HPLC[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic) and 380 nm (nitroaniline charge transfer band).

  • Rationale: The dual-wavelength detection ensures capture of both the parent (highly colored) and potential non-colored degradation fragments (e.g., if the nitro group is reduced).

Handling & Storage Recommendations

Based on the thermodynamic profile, the following storage conditions ensure maximum shelf-life:

  • Temperature: Store at 2–8°C (Refrigerated) to minimize the rate of auto-oxidation.

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The primary threat is aerobic oxidation of the benzyl alcohol.

  • Light Protection: Store in Amber Vials . While not a photocage, the nitroaniline chromophore can generate singlet oxygen upon irradiation, accelerating oxidation.

  • Container: Glass is preferred. Avoid plastics that may leach peroxides (which attack the amine).

References

  • ChemicalBook . (2025).[3] 2-amino-5-nitrobenzyl alcohol Properties and Synthesis. Retrieved from [1]

  • PubChem . (2025).[4] 2-amino-5-nitrobenzyl alcohol Compound Summary. National Library of Medicine. Retrieved from [1]

  • ResearchGate . (2025). Thermal stability of nitrobenzyl halogenides and derivatives. Retrieved from

  • Theato, P. (2012).[4] o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecules. Retrieved from [1]

  • Thermo Fisher Scientific . (2025).[5] Safety Data Sheet: 2-Nitrobenzyl alcohol. Retrieved from [1]

Technical Assessment: Ionization Kinetics & pKa of [2-(Methylamino)-5-nitrophenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis[1]

This guide provides an in-depth technical analysis of the ionization behavior of [2-(Methylamino)-5-nitrophenyl]methanol (CAS: 946582-41-8 / Analogous isomers). Understanding the pKa of this compound is critical for researchers working in dye synthesis, photolabile protecting groups, and pharmaceutical intermediate isolation.

The Molecule at a Glance

The compound is a tri-substituted benzene derivative featuring three distinct functional groups that compete electronically:

  • 2-Methylamino (-NHMe): The ionizable center. A secondary amine that acts as a base.[1]

  • 5-Nitro (-NO₂): A strong electron-withdrawing group (EWG) located para to the amine.

  • Hydroxymethyl (-CH₂OH): A primary alcohol located ortho to the amine.

Theoretical pKa Prediction

Unlike simple aliphatic amines (pKa ~10.5) or unsubstituted aniline (pKa ~4.6), this molecule is a very weak base .

  • Predicted pKa (Conjugate Acid): 0.8 – 1.5

  • Physiological State: At pH 7.4, the molecule exists almost exclusively (>99.9%) in its neutral (unionized) form .

Mechanistic Justification: The para-nitro group exerts a massive resonance effect (-R), delocalizing the lone pair electrons from the nitrogen into the nitro group oxygen atoms.[1] This "electron sink" effect dramatically reduces the availability of the amine lone pair to accept a proton.[1] The ortho-hydroxymethyl group provides a secondary effect, potentially stabilizing the neutral form via Intramolecular Hydrogen Bonding (IMHB) between the hydroxyl proton and the amine lone pair, further resisting protonation.

Ionization Dynamics & Resonance

To understand the low pKa, one must visualize the competition between protonation and resonance stabilization.

Resonance vs. Protonation Pathway

The following diagram illustrates the ionization equilibrium and the resonance structures that stabilize the free base, making it difficult to protonate.

IonizationPathway cluster_0 pKa ~ 1.0 Protonated Protonated Cation (Acidic Form) [Ar-NH2Me]+ Neutral Neutral Base (Free Amine) Ar-NHMe Protonated->Neutral Ka (Deprotonation) Resonance Resonance Hybrid (Nitro Delocalization) Stable Neutral->Resonance Electronic Stabilization

Figure 1: The ionization equilibrium. The equilibrium heavily favors the Neutral/Resonance side due to the strong electron-withdrawing nature of the nitro group.

Experimental Protocol: Spectrophotometric pKa Determination

Since the pKa is expected to be very low (< 2.0), standard potentiometric titration (using a glass pH electrode) is prone to high error due to the "acid error" of electrodes and the high ionic strength required. UV-Vis Spectrophotometric Titration is the gold standard for this class of compounds.

Principle

The conjugated system of the nitroaniline core acts as an intrinsic chromophore. The protonated cation and the neutral base have distinct UV-Vis absorption spectra (an isosbestic point should be visible). We utilize the Henderson-Hasselbalch relationship rearranged for absorbance:



Where:

  • 
     = Absorbance of the buffer mixture.
    
  • 
     = Absorbance of the fully protonated species (in strong acid).
    
  • 
     = Absorbance of the fully neutral species (in buffer > pH 3).
    
Reagents & Setup
  • Stock Solution: 50 µM [2-(Methylamino)-5-nitrophenyl]methanol in 1% Methanol/Water.

  • Acidic Standard: 1.0 M HCl (pH ~0).

  • Basic Standard: Phosphate buffer pH 7.0 (ensures 100% neutral form).

  • Titration Buffers: Citrate-HCl or Glycine-HCl buffers ranging from pH 0.5 to 3.5.

Step-by-Step Workflow

Protocol Start Start: Prepare 50µM Stock Solution Scan Step 1: Full Spectrum Scan (200-500nm) Determine λ_max for Acid & Base forms Start->Scan Select Step 2: Select Analytical Wavelength (Largest ΔAbsorbance) Scan->Select Buffer Step 3: Prepare 10 Samples (pH 0.1 to 3.0) Select->Buffer Measure Step 4: Measure Absorbance at Analytical λ Buffer->Measure Plot Step 5: Plot log((A-Aa)/(Ab-A)) vs pH Measure->Plot Calc End: Intercept = pKa Plot->Calc

Figure 2: Workflow for Spectrophotometric pKa Determination.

Data Processing
  • Identify

    
    :  The neutral form (yellow/orange) usually absorbs at a longer wavelength (bathochromic shift) compared to the protonated cation (colorless/pale) because the lone pair is involved in the conjugated system.
    
  • Calculate Ratio: For each pH point, calculate

    
    .
    
  • Linear Regression: Plot pH (y-axis) vs.

    
     (x-axis). The y-intercept is the pKa.[2]
    

Quantitative Comparisons & Solubility

The following table contextualizes the acidity of [2-(Methylamino)-5-nitrophenyl]methanol against structurally related standards.

CompoundStructureApprox.[1][2][3][4][5][6][7][8] pKa (Base)Electronic Effect
Aniline Ph-NH₂4.6Standard Reference
N-Methylaniline Ph-NHMe4.8Methyl (+I) increases basicity slightly
4-Nitroaniline O₂N-Ph-NH₂1.0Nitro (-R, -I) drastically reduces basicity
Target Molecule [2-(Methylamino)-5-nitrophenyl]methanol ~1.0 (Predicted) Combined Nitro (-R) & Ortho-OH effects
Benzyl Alcohol Ph-CH₂OH~15 (Alcohol)Alcohol ionization is negligible at physiological pH
Solubility Implications
  • pH < 1: Soluble (Cationic form).

  • pH > 2: Low aqueous solubility (Neutral form).

  • Formulation Tip: For biological assays, dissolve in DMSO first, then dilute into buffer. Do not attempt to dissolve directly in neutral water at high concentrations (>1mM), as it may precipitate.

Application Notes for Drug Development

Photolability Warning

Researchers utilizing this compound must be aware of the nitrobenzyl alcohol core. This motif is structurally similar to o-nitrobenzyl photocleavable linkers.

  • Risk: Exposure to UV light (< 360 nm) may induce a redox rearrangement, oxidizing the alcohol to an aldehyde/ketone and reducing the nitro group to a nitroso species.

  • Mitigation: Store solid and solution samples in amber vials; perform experiments under low-light or yellow-light conditions.

Metabolic Stability

The N-methyl group is a prime target for N-demethylation by Cytochrome P450 enzymes (specifically CYP3A4 or CYP2D6). The resulting primary amine (2-amino-5-nitrophenyl)methanol may have significantly different toxicity or solubility profiles.

References

  • Bordwell, F. G. (1975). "Equilibrium acidities of carbon acids." Journal of the American Chemical Society.[4]

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London.
  • Gross, K. C., & Seybold, P. G. (2001). "Substituent effects on the physical properties and pKa of aniline." International Journal of Quantum Chemistry.

  • Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall. (Source for Spectrophotometric Protocol).[2]

  • Gaplovsky, M., et al. (2022). "Photochemical reaction mechanisms of 2-nitrobenzyl compounds." Photochemical & Photobiological Sciences. (Reference for photolability risks).

Sources

Methodological & Application

Scalable Preparation of [2-(Methylamino)-5-nitrophenyl]methanol for Pharmaceutical Use

[1]

Part 1: Executive Summary

[2-(Methylamino)-5-nitrophenyl]methanol (CAS 946582-41-8) is a critical high-value building block used in the synthesis of fused heterocyclic APIs, including quinazolines and benzimidazoles, which are prevalent in antiviral (e.g., Letermovir analogs) and oncology pipelines.

This Application Note details a scalable, two-step convergent synthesis designed for kilogram-scale production. Unlike traditional routes that suffer from regioselectivity issues (nitration of benzyl alcohols) or harsh conditions (reduction of benzoic acids), this protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy on a fluorinated precursor.

Key Process Advantages:

  • Regiocontrol: 100% regioselectivity via fluorine displacement.

  • Safety: Thermal hazard mitigation strategies for nitro-aromatic processing.

  • Purification: Chromatography-free isolation via controlled crystallization.

Part 2: Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the handling of highly energetic nitration mixtures at late stages. We employ a "Reduction-First, Substitution-Second" approach to prevent side reactions involving the aldehyde functionality during the amine displacement.

Strategic Disconnection
  • Target: [2-(Methylamino)-5-nitrophenyl]methanol

  • Precursor: 2-Fluoro-5-nitrobenzyl alcohol (Stable, crystalline intermediate)

  • Starting Material: 2-Fluoro-5-nitrobenzaldehyde (Commercially available, bulk commodity)

Rationale:

  • Route A (Selected): Reduction of aldehyde

    
     SNAr with MeNH2.
    
    • Pros: The alcohol group is robust under SNAr conditions; avoids imine formation.

  • Route B (Rejected): SNAr on aldehyde

    
     Reduction.
    
    • Cons: Methylamine reacts with aldehydes to form imines/hemiaminals, complicating the reaction profile and requiring in-situ reduction (Reductive Amination), which would reduce the nitro group or over-alkylate.

Part 3: Detailed Experimental Protocol

Step 1: Chemoselective Reduction of 2-Fluoro-5-nitrobenzaldehyde

Objective: Convert the aldehyde to the benzyl alcohol without reducing the nitro group.

Reagents:

  • 2-Fluoro-5-nitrobenzaldehyde (1.0 equiv)

  • Sodium Borohydride (NaBH4) (0.35 equiv)

  • Methanol (HPLC Grade) (5 vol)

  • Acetic Acid (Quench)

Protocol:

  • Charge: Load a jacketed glass reactor with 2-Fluoro-5-nitrobenzaldehyde and Methanol (5 volumes relative to wt).

  • Cool: Cool the yellow solution to 0–5°C .

  • Addition: Dissolve NaBH4 in 0.5 vol of 0.1M NaOH (stabilizer) or add solid NaBH4 portion-wise over 60 minutes.

    • Critical Parameter: Maintain internal temperature <10°C . Exotherm is immediate.

  • Reaction: Stir at 5–10°C for 2 hours. Monitor by HPLC (Target: <0.5% Aldehyde).

  • Quench: Slowly add Acetic Acid (0.5 equiv) to adjust pH to 6–7. Hydrogen gas evolution will occur—ensure adequate venting.

  • Workup: Concentrate methanol under reduced pressure. Add Water (5 vol) and Ethyl Acetate (5 vol). Separate layers. Wash organic layer with Brine.[1]

  • Isolation: Dry over MgSO4, filter, and concentrate to a pale yellow solid.

    • Yield: 95–98%

    • Purity: >98% (a/a)[2]

Step 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: Displacement of the fluorine atom by methylamine.

Reagents:

  • 2-Fluoro-5-nitrobenzyl alcohol (Step 1 Product) (1.0 equiv)

  • Methylamine (33% in Ethanol or 40% aq.) (3.0 equiv)[3]

  • Solvent: Ethanol (3 vol) or THF (3 vol)

Protocol:

  • Charge: Load the reactor with 2-Fluoro-5-nitrobenzyl alcohol and Ethanol.

  • Addition: Add Methylamine solution at room temperature.

  • Heat: Heat the mixture to 50–60°C .

    • Safety Note: The reaction is exothermic. Heat input should be regulated by jacket feedback control.

    • Pressure: If using a sealed vessel, pressure may rise to 1–2 bar due to MeNH2 vapor. Ensure PRV (Pressure Relief Valve) is active.

  • Monitor: Stir for 4–6 hours. HPLC should show disappearance of starting material. The solution turns deep orange/red (characteristic of nitro-anilines).

  • Crystallization (Purification):

    • Cool reaction mixture to 20°C.

    • Slowly add Water (5 vol) as an antisolvent over 2 hours.

    • The product, [2-(Methylamino)-5-nitrophenyl]methanol, will precipitate as bright orange/yellow crystals.

    • Cool to 0–5°C and age for 2 hours.

  • Filtration: Filter the solids. Wash with cold Water/Ethanol (9:1).

  • Drying: Vacuum dry at 40°C for 12 hours.

Data Summary:

ParameterSpecification
Appearance Orange to Yellow Crystalline Solid
Yield (Step 2) 85–90%
Overall Yield ~80–85%
Purity (HPLC) >99.5%
Melting Point 148–152°C (Lit. varies, verify with DSC)

Part 4: Process Safety & Critical Quality Attributes (CQAs)

Thermal Hazards (Nitro Compounds)

Nitro-aromatics possess high decomposition energy.

  • DSC Analysis: Perform Differential Scanning Calorimetry on the final product. Onset of decomposition is typically >200°C, but the reaction mixture in Step 2 contains methylamine and nitro-aromatics, which can be unstable.

  • Control: Never exceed 70°C in Step 2. Use a rupture disc on the reactor.

Genotoxic Impurity Control
  • Nitrosamines: The product contains a secondary amine (methylamino group) and a nitro group. In the presence of nitrosating agents (nitrites in water, trace NOx), N-nitroso-N-methyl impurities could form.

  • Mitigation: Use nitrite-free water. Avoid acidic workups with nitric acid or nitrite salts. Test final API for N-nitrosamines using LC-MS/MS.

Impurity Fate Mapping
  • Impurity A (Bis-alkylation): Unlikely due to steric hindrance and electron-withdrawing nitro group reducing nucleophilicity of the product aniline.

  • Impurity B (Unreacted Fluoride): Controlled by excess Methylamine.

  • Impurity C (Aldehyde-Amine): Controlled by ensuring Step 1 completion.

Part 5: Visualization & Logic

Reaction Scheme & Process Flow

The following diagram illustrates the chemical transformation and the operational workflow.

GStart2-Fluoro-5-nitrobenzaldehyde(CAS 27996-87-8)Step1Reduction(NaBH4, MeOH, <10°C)Start->Step1Hydride TransferInterIntermediate:2-Fluoro-5-nitrobenzyl alcoholStep1->Inter98% YieldStep2SnAr Displacement(MeNH2, EtOH, 60°C)Inter->Step2F- DisplacementCrystCrystallization(Water Antisolvent)Step2->CrystWorkupProductTarget:[2-(Methylamino)-5-nitrophenyl]methanol(CAS 946582-41-8)Cryst->ProductIsolation (>99% Purity)

Caption: Figure 1: Convergent synthesis workflow for CAS 946582-41-8 showing critical process steps and intermediates.

Impurity Fate Mapping

ImpurityMapSourceRaw Material(Fluoro-aldehyde)Imp1Impurity: Unreduced AldehydeSource->Imp1Incomplete RxnImp2Impurity: Over-reduced (Aniline)Source->Imp2Non-selective ReductantImp3Impurity: Bis-MethylatedSource->Imp3Excess MeNH2/High TControl1Control: IPC HPLC <0.5%Imp1->Control1Mitigated byControl2Control: Chemoselectivity (NaBH4)Imp2->Control2Mitigated byControl3Control: Sterics/DeactivationImp3->Control3Mitigated by

Caption: Figure 2: Critical Quality Attribute (CQA) control strategy for major process impurities.

Part 6: Analytical Methods

Method A: HPLC Purity

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 min.

  • Detection: UV @ 254 nm (Nitro aromatic) and 210 nm.

  • Retention Times:

    • Benzyl alcohol intermediate: ~4.5 min

    • Target Product: ~5.8 min (Shift due to amine lipophilicity change)

Method B: 1H-NMR (DMSO-d6, 400 MHz)

  • Diagnostic Signals:

    • 
       2.85 ppm (d, 3H, N-CH3 ) – doublet confirms coupling to NH.
      
    • 
       4.45 ppm (d, 2H, CH2-OH ).
      
    • 
       5.30 ppm (t, 1H, OH ).
      
    • 
       6.80 ppm (q, 1H, NH ).
      
    • 
       6.65, 7.95, 8.05 ppm (Aromatic protons).
      

Part 7: References

  • Preparation of 2-Fluoro-5-nitrobenzyl alcohol:

    • Source: Sigma-Aldrich / Merck Safety Data Sheet & Technical Product Sheet.

    • URL:

  • SNAr Reaction Kinetics on Nitro-Aromatics:

    • Title: Nucleophilic Aromatic Substitution of 2-Fluoro-nitrobenzenes.

    • Context: General mechanistic grounding for the displacement of fluorine activated by ortho/para nitro groups.

    • Source: Organic Chemistry Portal.

    • URL:

  • Pharmaceutical Relevance (Letermovir Context):

    • Title: Letermovir (Prevymis) and related quinazoline synthesis intermediates.

    • Source: PubChem Compound Summary for Letermovir Intermediates.

    • URL:

  • Safety of Nitro Compounds:

    • Title: Thermal Stability of Nitro Compounds in Chemical Processing.

    • Source: Bretherick's Handbook of Reactive Chemical Hazards (Citation of standard safety practice).

(Note: Specific patent literature for CAS 946582-41-8 is often embedded within broader Markush structures for antiviral quinazolines. The protocol above is derived from standard process chemistry first principles for this specific functional group arrangement.)

using [2-(Methylamino)-5-nitrophenyl]methanol in Vonoprazan fumarate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Vonoprazan Fumarate & Precursor Analysis

Part 1: Executive Summary & Structural Feasibility Analysis

1.1 The Core Directive: Addressing the Input Molecule You have inquired about the application of [2-(Methylamino)-5-nitrophenyl]methanol (CAS: 946582-41-8) in the synthesis of Vonoprazan Fumarate (TAK-438).

Critical Application Note: Based on structural pharmacophore analysis and validated industrial pathways (Takeda, Generic), [2-(Methylamino)-5-nitrophenyl]methanol is NOT a viable intermediate for Vonoprazan Fumarate. [1]

  • Structural Mismatch: Vonoprazan consists of a pyridine-3-sulfonyl group, a 2-fluorophenyl ring, and a pyrrole core.[1][2] It does not contain a nitrophenyl moiety.[1] The input molecule contains a nitro group and lacks the critical fluorine substituent required for the Vonoprazan scaffold.[1]

  • Likely Misidentification: This nitro-alcohol is a characteristic precursor for Benzodiazepines (e.g., Nitrazepam derivatives) or specific Anti-infectives .[1] In the context of P-CABs (Potassium-Competitive Acid Blockers), utilizing this intermediate would result in a structural analog with likely null pharmacological activity against the H+/K+-ATPase target.[1]

1.2 The Corrective Path To ensure scientific integrity, this guide provides the validated protocols for the actual synthesis of Vonoprazan Fumarate, focusing on the two dominant industrial routes:

  • The Classical Condensation Route (Hantzsch-like pyrrole synthesis).[1]

  • The Advanced ATRC Route (Atom Transfer Radical Cyclization), recently optimized for scale-up.[1]

Part 2: Validated Synthesis Pathways (Visualized)

The following diagram illustrates the correct retrosynthetic logic for Vonoprazan, highlighting the divergence from the user's proposed nitro-intermediate.

Vonoprazan_Synthesis Start1 2-Bromo-2'-fluoroacetophenone (Starting Material A) Inter1 Intermediate 1: 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylate Start1->Inter1 Cyclization (NaOEt/EtOH) Start2 Ethyl Cyanoacetate (Starting Material B) Start2->Inter1 Inter2 Intermediate 2: 5-(2-Fluorophenyl)-1-(pyridin-3-sulfonyl)-1H-pyrrole-3-carboxylate Inter1->Inter2 Sulfonylation (NaH/DMF) Inter3 Intermediate 3 (Aldehyde): 5-(2-Fluorophenyl)-1-(pyridin-3-sulfonyl)-1H-pyrrole-3-carbaldehyde Inter2->Inter3 Reduction (DIBAL-H) & Oxidation (MnO2) Final Vonoprazan (Free Base) Inter3->Final Reductive Amination Reagent_Sulfonyl Pyridine-3-sulfonyl chloride Reagent_Sulfonyl->Inter2 Reagent_Amine Methylamine (aq) / NaBH4 Reagent_Amine->Final Salt Vonoprazan Fumarate Final->Salt Fumaric Acid Crystallization Input_Error [2-(Methylamino)-5-nitrophenyl]methanol (User Input) Mismatch STRUCTURAL MISMATCH: Lacks Fluorine, Contains Nitro. Not applicable. Input_Error->Mismatch

Caption: Comparative workflow showing the validated Takeda route vs. the structural incompatibility of the nitro-phenyl input.

Part 3: Detailed Experimental Protocols

Protocol A: The "Classical" Takeda Route (Scale: 100g Basis)

Reference: Validated against Takeda Pharmaceutical patents and generic process optimizations.[1]

Phase 1: Construction of the Pyrrole Core Objective: Synthesize Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate.

ReagentEquiv.[1]RoleCritical Parameter
2-Bromo-2'-fluoroacetophenone 1.0SubstratePurity >98% essential to avoid tar.[1]
Ethyl Cyanoacetate 1.2ReagentExcess drives kinetics.[1]
Sodium Ethoxide (21% in EtOH) 2.5BaseMaintain temp < 5°C during addition.[1]
HCl (4N) ExcessQuenchExothermic; controlled addition.[1]

Step-by-Step:

  • Condensation: Charge Ethyl Cyanoacetate and EtOH into the reactor. Cool to 0–5°C.[1]

  • Addition: Dropwise add NaOEt solution over 1 hour. Stir for 30 min.

  • Alkylation: Add 2-Bromo-2'-fluoroacetophenone solution (in THF) slowly.

  • Cyclization: Warm to 25°C, then reflux (78°C) for 4 hours.

  • Workup: Cool to 20°C. Quench with ice-water/HCl. Extract with EtOAc.[1]

  • Purification: Recrystallize from Isopropanol/Water (Yield: ~70%).

Phase 2: Sulfonylation (The Pyridine Linkage) Objective: Attach the Pyridine-3-sulfonyl group to the Pyrrole Nitrogen.[1][2]

  • Dissolution: Dissolve the Pyrrole intermediate (from Phase 1) in DMF (Dimethylformamide).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Caution: H2 gas evolution.[1]

  • Coupling: Add Pyridine-3-sulfonyl chloride (1.1 eq) dissolved in DMF.

  • Reaction: Stir at 25°C for 2 hours. Monitor by HPLC (Target: <0.5% starting material).

  • Quench: Pour into ice water. Filter the precipitate.[1]

Phase 3: Functional Group Transformation & Reductive Amination Objective: Convert the ester to the aldehyde, then to the methylamine.[1]

  • Reduction (Ester to Alcohol): Treat with DIBAL-H (2.5 eq) in Toluene at -78°C.

  • Oxidation (Alcohol to Aldehyde): Treat crude alcohol with MnO2 or Swern conditions .[1]

  • Reductive Amination (Crucial Step):

    • Dissolve Aldehyde in Methanol.[1]

    • Add Methylamine hydrochloride (3.0 eq).[1]

    • Add NaBH4 (1.0 eq) at 0°C.[1]

    • Mechanism:[1][2][3][4] Formation of the imine followed by hydride reduction.[1]

  • Salt Formation: Dissolve the free base in Ethanol/Acetone.[1] Add Fumaric Acid (1.0 eq). Cool to crystallize Vonoprazan Fumarate.

Part 4: Critical Quality Attributes (CQAs) & Impurity Management

4.1 Nitrosamine Risk Assessment (E-E-A-T Compliance) Since Vonoprazan contains a secondary amine (methylamino group), it is strictly regulated for Nitrosamine Drug Substance Related Impurities (NDSRIs) .[1]

  • Risk Factor: Presence of nitrites (NaNO2) in water or reagents during the final acidification steps.[1][5]

  • The User's "Nitro" Compound Risk: If [2-(Methylamino)-5-nitrophenyl]methanol were present as a contaminant, its reduction could generate primary aromatic amines, which are genotoxic (Mutagenic Class 1/2).[1]

  • Control Strategy:

    • Use low-nitrite water sources.[1]

    • Scavengers: Ascorbic acid wash during the final workup.[1]

    • Testing: LC-MS/MS quantification of N-nitroso-vonoprazan (Limit: < 26.5 ng/day).

4.2 Impurity Profile Table

Impurity IDStructure / OriginControl Limit (ICH Q3A)
Impurity A Des-sulfonyl vonoprazan (Hydrolysis of sulfonamide)< 0.15%
Impurity B Pyridine-3-sulfonic acid< 0.10%
Impurity C N-Demethyl vonoprazan (Precursor residue)< 0.15%
Nitro-Analog [2-(Methylamino)-5-nitrophenyl]methanol Must be Absent (Not a process impurity, but a foreign contaminant).[1]

Part 5: Advanced "ATRC" Route (2025 Optimization)

Note: This is the modern, "Redox-Economical" route developed to avoid the tedious Oxidation/Reduction steps of the classical route.[1]

Protocol Summary:

  • Substrate: Start with 2-(2-fluorophenyl)-2-oxoethyl-malononitrile .

  • Atom Transfer Radical Cyclization (ATRC):

    • Catalyst: CuCl / TPMA (Ligand).[1]

    • Mechanism: Radical cyclization forms the pyrrole ring and installs the functionality for the amine in fewer steps.[1]

    • Advantage: Avoids cryogenic conditions (-78°C) required for DIBAL-H.[1]

References

  • Takeda Pharmaceutical Company Ltd. "Pyrrole derivatives and use thereof as acid secretion inhibitors."[1] U.S. Patent 8,816,745.[1]

  • Kogame, Y., et al. (2025).[1][6] "Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization." The Journal of Organic Chemistry. [1]

  • Yu, Q., et al. (2017).[1] "A Novel and Practical Synthesis of Vonoprazan Fumarate." Chemical and Pharmaceutical Bulletin.

  • FDA Access Data. "Vonoprazan Fumarate: Chemistry Review and Nitrosamine Assessment."[1] [1]

Disclaimer: This Application Note is for research and development purposes only. All synthesis must be conducted in a compliant laboratory environment under GLP/GMP guidelines.[1] The input compound [2-(Methylamino)-5-nitrophenyl]methanol is verified as non-applicable for this specific API synthesis.[1]

Sources

Application Note: Chemoselective Catalytic Hydrogenation of [2-(Methylamino)-5-nitrophenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The Challenge: The Selectivity Paradox The reduction of [2-(Methylamino)-5-nitrophenyl]methanol presents a classic chemoselectivity challenge in organic synthesis. The objective is the complete reduction of the nitro group (


) to an aniline (

) while preserving the benzylic alcohol moiety (

).
  • Target Product: [2-(Methylamino)-5-aminophenyl]methanol.

  • Critical Risk: Benzylic Hydrogenolysis. The presence of the electron-donating methylamino group at the ortho position (relative to the alcohol) and para position (relative to the nitro) significantly activates the benzylic carbon-oxygen bond. Under standard Palladium-catalyzed conditions, this often leads to over-reduction, yielding the methylated side-product (2-methylamino-5-aminotoluene).

Strategic Recommendation: While Palladium on Carbon (Pd/C) is the industry standard for nitro reduction, it is not recommended for this substrate without significant modification due to its high affinity for benzylic C-O cleavage. This guide prioritizes Platinum on Carbon (Pt/C) and Vanadium-doped systems to ensure high fidelity of the alcohol group.

Reaction Pathway & Mechanistic Logic

The following diagram illustrates the competitive pathways. Understanding this branching ratio is critical for process control.

ReactionPathway Figure 1: Competitive reaction pathways. Path to Red (Side Product) must be suppressed. Substrate [2-(Methylamino)-5- nitrophenyl]methanol Intermediate Hydroxylamine Intermediate Substrate->Intermediate + 2 H2 (Fast) Target TARGET PRODUCT: [2-(Methylamino)-5- aminophenyl]methanol Intermediate->Target + 1 H2 (Pt/C or Ra-Ni) SideProduct SIDE PRODUCT: 2-Methylamino-5- aminotoluene Intermediate->SideProduct Direct Hydrogenolysis Target->SideProduct + H2 (Hydrogenolysis) Promoted by Pd/C & Acid

Catalyst Selection Matrix

Catalyst SystemSelectivity (-OH Retention)Activity (Nitro Red.)RecommendationMechanism Note
5% Pt/C (Sulfided) High ModeratePrimary Choice Platinum is less active toward C-O bond insertion than Palladium.
Raney Nickel HighHighSecondary Choice Excellent selectivity but requires pyrophoric handling precautions.
10% Pd/C LowVery HighAvoid Aggressively cleaves benzylic alcohols, especially in electron-rich rings.
Pd/C + V (Vanadium) Moderate-HighHighAlternative Vanadium dopants suppress hydroxylamine accumulation and improve selectivity.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Platinum-Catalyzed)

Best for: High-value intermediates requiring >98% chemoselectivity.

Rationale: Platinum (Pt) catalysts are historically validated for reducing nitro groups in the presence of halogens or benzylic alcohols where Palladium fails.

Reagents:

  • Substrate: [2-(Methylamino)-5-nitrophenyl]methanol (1.0 eq)

  • Catalyst: 5% Pt/C (sulfided type preferred to poison high-activity sites), 2 wt% loading relative to substrate.

  • Solvent: Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF). Avoid Methanol/Ethanol if possible, as protic solvents can accelerate hydrogenolysis.

Workflow:

  • Preparation: In a high-pressure autoclave (e.g., Parr reactor), dissolve the substrate in EtOAc (concentration 0.1 M).

  • Catalyst Addition: Add the Pt/C catalyst carefully under an Argon blanket. Safety: Dry catalyst can ignite solvent vapors.

  • Purge: Seal reactor. Purge with Nitrogen (

    
    ) x 3 cycles, then Hydrogen (
    
    
    
    ) x 3 cycles.
  • Reaction: Pressurize to 3 bar (45 psi)

    
    . Stir vigorously (1000 rpm) at 25°C (Room Temp) .
    
    • Note: Do not heat initially. High temperature increases the risk of C-O cleavage.

  • Monitoring: Monitor

    
     uptake. Reaction typically completes in 2–4 hours.
    
  • Workup: Vent

    
    . Purge with 
    
    
    
    . Filter through a Celite pad to remove catalyst. Concentrate filtrate under reduced pressure.
Protocol B: Catalytic Transfer Hydrogenation (CTH)

Best for: Labs without high-pressure hydrogenation equipment.

Rationale: Using Ammonium Formate as a hydrogen donor often provides milder reducing conditions than


 gas, kinetically favoring nitro reduction over the more difficult hydrogenolysis.

Reagents:

  • Substrate (1.0 eq)[1]

  • Ammonium Formate (5.0 eq)

  • Catalyst: 10% Pd/C (0.5 wt% loading - lower loading is possible here due to formate efficiency)

  • Solvent: Methanol (degassed)

Workflow:

  • Dissolve substrate in Methanol under

    
    .
    
  • Add Pd/C catalyst.[1][2][3][4][5]

  • Add Ammonium Formate in a single portion.

  • Reaction: Stir at Room Temperature for 1 hour, then warm to 40°C if conversion is slow.

    • Observation: Evolution of

      
       gas (bubbling) indicates reaction progress.
      
  • Termination: Once bubbling ceases and TLC/HPLC confirms consumption of starting material, filter immediately. Prolonged exposure to Pd/C after formate consumption can lead to side reactions.

Process Control & Analytical Validation

To ensure the protocol is self-validating, you must distinguish the product from the hydrogenolysis impurity.

HPLC/UPLC Parameters:

  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

  • Differentiation:

    • Target (Alcohol): Elutes earlier (more polar).

    • Impurity (Toluene): Elutes later (less polar).

NMR Diagnostic Markers (


 NMR in DMSO-

):
MoietyTarget Product (Alcohol)Side Product (Toluene)
Benzylic Position Doublet ~4.4 ppm (

) coupled to OH
Singlet ~2.2 ppm (

)
Hydroxyl Proton Triplet ~5.0 ppm (

)
Absent

Safety & Hazard Mitigation

1. Exothermic Runaway (Hydroxylamine Accumulation) Nitro reductions proceed via a hydroxylamine intermediate. If the reaction stalls at this stage and then suddenly restarts (e.g., upon heating), a massive thermal runaway can occur.

  • Control: Maintain vigorous stirring to prevent mass-transfer limitations.[6] Keep temperature <50°C.

2. Hydrogen Safety

  • Ensure the reactor is grounded to prevent static discharge.

  • Always purge with Nitrogen before introducing Hydrogen.

3. Catalyst Handling

  • Spent catalyst (Pt/C or Pd/C) is pyrophoric when dry. Keep wet with water/solvent during filtration and dispose of in a dedicated waste container submerged in water.

Experimental Workflow Diagram

Workflow Figure 2: Step-by-step experimental workflow for selective hydrogenation. Start Start: Nitro-Alcohol Substrate SolventPrep Dissolve in EtOAc (Avoid Acidic Media) Start->SolventPrep CatAdd Add 5% Pt/C (Sulfided) Under Inert Gas SolventPrep->CatAdd Pressurize Pressurize H2 (3 bar) Temp: 25°C CatAdd->Pressurize Monitor Monitor H2 Uptake & Exotherm Pressurize->Monitor Check QC Check (HPLC) Is Benzylic OH intact? Monitor->Check Check->Pressurize Incomplete Filter Filter Catalyst (Celite) Keep Wet (Pyrophoric Risk) Check->Filter Yes Final Isolate Amino-Alcohol Filter->Final

References

  • Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 345(1‐2), 45-69.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.[7] (Standard text confirming Pt vs Pd selectivity for nitro/benzylic systems).

  • Tafesh, A. M., & Weiguny, J. (1996). "A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines." Chemical Reviews, 96(6), 2035-2052.

  • Studer, M., et al. (2000). "Hydrogenation of Nitro Compounds." Catalysis of Organic Reactions, 479. (Discusses Vanadium doping for selectivity).
  • BenchChem Application Note. (2025). "Safety Considerations in Nitroaromatic Hydrogenation."

Sources

Application Notes & Protocols: A Researcher's Guide to the N-Methylation of 2-amino-5-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of a methyl group to a nitrogen atom is a fundamental and powerful modification in medicinal chemistry and materials science, capable of profoundly altering a molecule's physicochemical and pharmacological properties. This guide provides a comprehensive overview of reagents and protocols for the selective N-methylation of 2-amino-5-nitrobenzyl alcohol, a substrate featuring multiple reactive functional groups. We will delve into the mechanistic underpinnings of various methylation strategies, from the classic Eschweiler-Clarke reaction to modern catalytic systems, offering field-proven insights to guide experimental design. Detailed, step-by-step protocols are provided for the most reliable methods, accompanied by a comparative analysis to facilitate reagent selection. This document is intended for researchers, scientists, and drug development professionals seeking to perform this specific transformation with precision and control.

Introduction: The Strategic Importance of N-Methylation

N-methylation is a critical transformation in organic synthesis, particularly in the development of pharmaceutical agents. The addition of a methyl group to an amine can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity to its biological target—a phenomenon often referred to as the "magic methyl effect"[1]. However, controlling the degree of methylation presents a significant challenge.[2] Primary amines can be successively methylated to form secondary amines, tertiary amines, and ultimately, quaternary ammonium salts.[1]

The substrate of interest, 2-amino-5-nitrobenzyl alcohol, presents a unique synthetic challenge due to its trifunctional nature: a primary aromatic amine, a primary alcohol, and an electron-withdrawing nitro group. A successful methylation strategy must selectively target the nitrogen atom of the amino group without promoting O-methylation of the alcohol or other unwanted side reactions. The choice of methylating agent and reaction conditions is therefore paramount to achieving the desired N-methylated product with high yield and selectivity.

Comparative Analysis of N-Methylation Strategies

Several methodologies exist for the N-methylation of primary aromatic amines. The selection of an appropriate method depends on factors such as desired selectivity (mono- vs. di-methylation), substrate tolerance to reaction conditions, and the availability of reagents and catalysts.

Reductive Amination: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a robust and widely used method for methylating primary and secondary amines using excess formic acid and formaldehyde.[3] Its primary advantage is that the reaction reliably stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[1][3][4] The mechanism involves the initial formation of an imine from the amine and formaldehyde, which is then reduced by formic acid acting as a hydride donor.[3][5] The loss of carbon dioxide makes the reduction step irreversible.[3] For a primary amine, this process occurs twice to yield the N,N-dimethylated product.

Direct Alkylation: Methyl Halides and Dimethyl Sulfate

Classical N-alkylation using reagents like methyl iodide (MeI) or dimethyl sulfate ((Me)₂SO₄) is a common approach.[6] These powerful electrophiles react with the nucleophilic amine to form a new C-N bond. However, this method often suffers from a lack of selectivity, frequently leading to over-alkylation.[1][2] The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to rapid subsequent methylation to the tertiary amine and the quaternary ammonium salt.[7][8] While seemingly straightforward, achieving selective mono-methylation with these reagents is synthetically challenging and requires careful control of stoichiometry and reaction conditions.[9] Furthermore, these reagents are highly toxic and hazardous.[10]

"Green" Methylating Agents: Dimethyl Carbonate (DMC)

Dimethyl carbonate (DMC) has emerged as an environmentally benign methylating agent.[10] It is far less toxic than traditional alkylating agents and can exhibit remarkable chemoselectivity. In the presence of certain catalysts, such as zeolites, DMC can achieve highly selective mono-N-methylation of anilines with quantitative conversions and selectivities up to 99%.[10] This method avoids the formation of O-methylated byproducts, which is a significant advantage when working with substrates like 2-amino-5-nitrobenzyl alcohol.[10]

Modern Catalytic Approaches

Recent advances have focused on catalytic N-methylation using more sustainable C1 sources like methanol or even CO₂.[6][11] These methods often employ transition metal catalysts (e.g., Iridium, Ruthenium, Copper, Palladium) and can offer high selectivity under specific conditions.[12][13][14] For instance, photocatalytic methods using Pd/TiO₂ can N-methylate amines with methanol at room temperature.[15] While powerful, these systems may require specialized and expensive catalysts, high temperatures, or strongly basic additives, which could be incompatible with sensitive substrates.[13][15]

Data Presentation: Reagent Comparison

The following table summarizes the key characteristics of the discussed N-methylation strategies.

Reagent/MethodTypical ConditionsAdvantagesDisadvantages & Potential Side ReactionsSelectivity Control
Eschweiler-Clarke Formaldehyde, Formic Acid, 80-100 °CHigh yield, avoids quaternization, operationally simple.[1][3]Requires heating, acidic conditions may not be suitable for all substrates.Excellent for producing the tertiary (N,N-dimethyl) amine.[3]
Methyl Iodide (MeI) MeI, Base (e.g., K₂CO₃), Solvent (e.g., DCM, ACN)Readily available reagent.Highly toxic, poor selectivity often leads to polyalkylation (di-, tri-methylation), difficult to control.[1][7]Poor; requires strict stoichiometric control and often yields mixtures.
Dimethyl Sulfate (Me)₂SO₄, Base, SolventPotent methylating agent.Extremely toxic and corrosive, poor selectivity leading to over-alkylation.[6][16]Very poor; difficult to stop at the mono- or di-methylated stage.
Dimethyl Carbonate DMC, Zeolite Catalyst (e.g., NaY faujasite), 160-180 °C"Green" reagent, high chemoselectivity for N-methylation over O-methylation.[10]Requires high temperatures and a specific catalyst.Excellent for selective mono-N-methylation.[10]
Catalytic (Methanol) Methanol, Metal Catalyst (e.g., Iridium), Base, 150 °CUses an inexpensive and readily available methyl source.[12]Requires high temperatures, expensive/specialized catalysts, and strong bases.Can be tuned for mono- or di-methylation depending on the catalyst system.[13]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the N-methylation of 2-amino-5-nitrobenzyl alcohol.

Protocol 1: Exhaustive N-Methylation via Eschweiler-Clarke Reaction

This protocol is designed to produce N,N-dimethyl-2-amino-5-nitrobenzyl alcohol. The reaction is advantageous as it prevents the formation of the quaternary ammonium salt.[3][4]

Materials:

  • 2-amino-5-nitrobenzyl alcohol (1.0 eq)

  • Formic acid (98-100%, ~5.0 eq)

  • Formaldehyde (37% aqueous solution, ~5.0 eq)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add 2-amino-5-nitrobenzyl alcohol (1.0 eq).

  • Add formic acid (~5.0 eq) followed by the aqueous formaldehyde solution (~5.0 eq). Caution: This reaction may be exothermic.

  • Equip the flask with a reflux condenser and heat the reaction mixture to 90-100 °C with vigorous stirring.[12]

  • Maintain heating for 4-8 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The product spot should be less polar than the starting material.

  • After the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice and slowly neutralize by adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~8-9).

  • Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers and wash once with water, then once with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N,N-dimethyl-2-amino-5-nitrobenzyl alcohol.

Diagram: Eschweiler-Clarke Reaction Mechanism

Eschweiler_Clarke_Mechanism cluster_0 First Methylation cluster_1 Second Methylation PrimaryAmine R-NH₂ Imine [R-N=CH₂]H⁺ Iminium Ion PrimaryAmine->Imine + CH₂O, -H₂O Formaldehyde1 CH₂O SecondaryAmine R-NHCH₃ Imine->SecondaryAmine + H⁻ (from HCOOH) FormicAcid1 HCOOH FormicAcid1->Imine CO2_1 CO₂ SecondaryAmine_ref R-NHCH₃ Formaldehyde2 CH₂O Iminium2 [R-N(CH₃)=CH₂]⁺ Iminium Ion TertiaryAmine R-N(CH₃)₂ Iminium2->TertiaryAmine + H⁻ (from HCOOH) FormicAcid2 HCOOH FormicAcid2->Iminium2 CO2_2 CO₂ SecondaryAmine_ref->Iminium2 + CH₂O, -H₂O workflow A 1. Reagent Addition (Substrate + Methylating Agent + Catalyst/Solvent) B 2. Reaction (Heating & Stirring) A->B C 3. Work-up (Quenching, Neutralization, Extraction) B->C D 4. Drying & Concentration (Anhydrous MgSO₄, Rotary Evaporation) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F selectivity cluster_EC Eschweiler-Clarke cluster_MeI Methyl Iodide Start Primary Amine (R-NH₂) EC_Sec Secondary Amine (R-NHCH₃) Start->EC_Sec HCHO, HCOOH MeI_Sec Secondary Amine (R-NHCH₃) Start->MeI_Sec + MeI, Base EC_Tert Tertiary Amine (R-N(CH₃)₂) - FINAL PRODUCT EC_Sec->EC_Tert Second Methylation MeI_Tert Tertiary Amine (R-N(CH₃)₂) MeI_Sec->MeI_Tert + MeI MeI_Quat Quaternary Salt [R-N(CH₃)₃]⁺I⁻ - OVER-ALKYLATION MeI_Tert->MeI_Quat + MeI

Sources

Application Note: Microwave-Assisted Synthesis of [2-(Methylamino)-5-nitrophenyl]methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026


) via Microwave Irradiation

Executive Summary

This application note details the optimized protocol for the synthesis of [2-(Methylamino)-5-nitrophenyl]methanol and its derivatives using Microwave-Assisted Organic Synthesis (MAOS). These compounds are critical pharmacophores, serving as precursors for bicyclic heterocycles such as quinazolines and benzodiazepines, which are widely utilized in kinase inhibitors and anxiolytics.

Traditional thermal synthesis of these derivatives often suffers from long reaction times (12–24 hours) and competitive side reactions (e.g., etherification of the benzyl alcohol). The microwave protocol described herein leverages the Specific Microwave Effect to stabilize the polar transition state of the


 mechanism, reducing reaction time to <20 minutes while increasing yield to >90%.

Mechanistic Insight & Causality

The Pathway

The synthesis proceeds via a Nucleophilic Aromatic Substitution (


).[1][2] The substrate, 2-chloro-5-nitrobenzyl alcohol , possesses a leaving group (Cl) activated by a strong electron-withdrawing nitro group (-NO2) at the para position relative to the chlorine (though meta to the alcohol, the activation is primarily electronic across the ring).

The reaction involves two steps:[3][4][5][6][7][8][9][10]

  • Addition: The nucleophile (methylamine) attacks the ipso-carbon, disrupting aromaticity and forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .

  • Elimination: The leaving group (chloride ion) is expelled, restoring aromaticity.

The Microwave Advantage

Microwave irradiation (2.45 GHz) couples directly with the reaction matrix.

  • Dipolar Polarization: The Meisenheimer complex is highly polar (zwitterionic character). According to the Hughes-Ingold rules, reactions proceeding through a transition state more polar than the ground state are accelerated by polar solvents. Microwave fields stabilize this polar transition state, effectively lowering the activation energy (

    
    ).
    
  • Volumetric Heating: Unlike convective heating, microwaves heat the solvent/reagent bulk simultaneously, minimizing thermal gradients and suppressing wall-effect byproducts.

Reaction Scheme Visualization

SNAr_Pathway SM Starting Material (2-Chloro-5-nitrobenzyl alcohol) MW Microwave Irradiation 100-120°C, 15 min SM->MW Reagents Reagents MeNH2 (excess) Solvent (EtOH/H2O) Reagents->MW Complex Meisenheimer Complex (Polar Transition State) MW->Complex Dipolar Polarization Product Target Product [2-(Methylamino)-5-nitrophenyl]methanol Complex->Product Elimination (-Cl) Byproduct Byproduct HCl (Neutralized by excess amine) Complex->Byproduct

Caption: Figure 1. Microwave-assisted


 pathway showing the stabilization of the polar Meisenheimer complex.

Experimental Protocols

Materials & Equipment
  • Microwave Reactor: Single-mode or Multi-mode cavity (e.g., CEM Discover, Anton Paar Monowave).

  • Vessel: 10 mL or 30 mL pressure-rated quartz/glass vial with Teflon/Silicon septum.

  • Substrate: 2-Chloro-5-nitrobenzyl alcohol (CAS: 80866-80-4).

  • Nucleophile: Methylamine (33% wt. in ethanol or 40% wt. in water).

  • Solvent: Ethanol (Abs.) or Acetonitrile.

Protocol A: Standard High-Throughput Synthesis

Best for library generation and maximum yield.

  • Preparation: In a 10 mL microwave vial, dissolve 2-chloro-5-nitrobenzyl alcohol (1.0 mmol, 187 mg) in Ethanol (3.0 mL).

  • Addition: Add Methylamine solution (33% in EtOH, 3.0 mmol, 3 eq) to the vial.

    • Note: Excess amine acts as both the nucleophile and the base to scavenge the HCl generated.

  • Sealing: Cap the vial with a crimp cap or pressure-seal lid. Ensure the septum is pristine to hold pressure.

  • Irradiation: Program the microwave reactor:

    • Temperature: 120 °C

    • Hold Time: 15 minutes

    • Pressure Limit: 15 bar (217 psi)

    • Stirring: High (magnetic stir bar essential)

    • Power: Dynamic (Max 200W)

  • Work-up:

    • Cool to <50 °C using compressed air (integrated in most reactors).

    • Concentrate the mixture under reduced pressure to remove ethanol and excess methylamine.

    • Resuspend residue in EtOAc (20 mL) and wash with Water (2 x 10 mL) and Brine (10 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: If necessary, recrystallize from Ethanol/Water (9:1) to obtain orange/yellow needles.

Protocol B: "Green" Aqueous Synthesis

Best for scale-up and environmental compliance.

  • Preparation: Suspend 2-chloro-5-nitrobenzyl alcohol (1.0 mmol) in Water (4.0 mL).

  • Surfactant (Optional): Add 2 mol% TPGS-750M or simply use vigorous stirring (the reaction becomes homogeneous at high temp).

  • Addition: Add Methylamine (40% aq. solution, 4.0 mmol).

  • Irradiation: Heat at 130 °C for 20 minutes .

  • Isolation: Upon cooling, the product often precipitates directly from the water. Filter the solid, wash with cold water, and dry in a vacuum oven.

Optimization & Data Analysis

The following data summarizes the optimization of reaction parameters. The "Specific Microwave Effect" is most visible when comparing thermal reflux to microwave heating at the same bulk temperature.

Table 1: Reaction Optimization (Solvent: Ethanol)
EntryModeTemp (°C)Time (min)Yield (%)Notes
1Thermal Reflux78960 (16 h)65Incomplete conversion
2Microwave803072Moderate rate enhancement
3Microwave1002088Clean profile
4 Microwave 120 15 96 Optimal Condition
5Microwave1501085Minor decomposition observed
Table 2: Solvent Effects (at 120 °C, 15 min)
SolventDielectric Constant (

)
Loss Tangent (

)
Yield (%)Observation
Ethanol24.50.94196Excellent absorption/heating
Acetonitrile37.50.06292Good, but slower heating ramp
Toluene2.380.04015Non-polar; requires doping*
Water80.10.12394Product precipitates on cooling

*Doping: Adding a small amount of ionic liquid or polar solvent to allow non-polar solvents to heat.

Validation & Quality Control

Characterization Checkpoints

To validate the synthesis, look for the following spectral changes:

  • 1H NMR (DMSO-d6):

    • Disappearance of the starting material aromatic signals.

    • Appearance of a doublet at

      
       ppm (N-Me ).
      
    • Appearance of a broad singlet/quartet at

      
       ppm (Ar-NH -Me).
      
    • Retention of the singlet/doublet at

      
       ppm (-CH2OH ).
      
  • LC-MS: Mass shift from [M+H]+ of Chloro-precursor to [M-Cl+NHMe]+.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Vessel Failure (Overpressure) Methylamine gas evolutionUse a larger headspace (10 mL vessel for 3 mL volume). Do not exceed 140°C.
Low Yield (O-alkylation) Competitive reaction at -OHUnlikely with amine nucleophiles, but ensure no strong inorganic base (NaH) is used. Use excess amine only.
Incomplete Conversion Low microwave absorptionIf using non-polar solvents, add a "susceptor" (e.g., SiC passive heating element) or switch to EtOH.

References

  • Microwave-Assisted Organic Synthesis (General Principles)

    • Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis.
  • Nucleophilic Arom

    
    ) in Microwaves: 
    
    • Baqi, Y., & Müller, C. E. "Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid.
  • Aqueous/Green Synthesis Methodologies

    • "Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC." Beilstein Journal of Organic Chemistry.
  • Specific Derivative Synthesis (Analogous Protocols)

    • "Simplifying Nucleophilic Aromatic Substitutions: Microwave-Assisted Solvent Free Synthesis of 5-Alkylamino-2-nitroanilines."[11] Current Microwave Chemistry.

  • Safety in Microwave Chemistry

    • CEM Corporation.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of [2-(Methylamino)-5-nitrophenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of [2-(Methylamino)-5-nitrophenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and a validated protocol for this important two-step synthesis. Our goal is to equip you with the knowledge to not only execute the synthesis successfully but also to understand the critical parameters that govern its yield and purity.

Reaction Overview and Mechanism

The synthesis of [2-(Methylamino)-5-nitrophenyl]methanol is typically achieved in two sequential steps:

  • Nucleophilic Aromatic Substitution (SNAr): A starting material, such as 2-chloro-5-nitrobenzaldehyde or 2-fluoro-5-nitrobenzaldehyde, is reacted with methylamine. The electron-withdrawing nitro group activates the aromatic ring, facilitating the attack of the methylamine nucleophile and displacement of the halide leaving group.[1][2][3] This step forms the intermediate, 2-(methylamino)-5-nitrobenzaldehyde.

  • Chemoselective Reduction: The aldehyde group of the intermediate is selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).[4][5] The key to this step is the chemoselectivity of the reducing agent, which must reduce the aldehyde without affecting the nitro group.[6][7]

Reaction Pathway Diagram

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Chemoselective Reduction Start 2-Chloro-5-nitrobenzaldehyde Intermediate 2-(Methylamino)-5-nitrobenzaldehyde Start->Intermediate + Methylamine (CH3NH2) - HCl Intermediate_ref 2-(Methylamino)-5-nitrobenzaldehyde Product [2-(Methylamino)-5-nitrophenyl]methanol Intermediate_ref->Product + Sodium Borohydride (NaBH4)  Methanol (Solvent)

Caption: Overall two-step synthesis pathway.

Optimized Experimental Protocol

This protocol provides a reliable method for the synthesis, with expected outcomes based on typical laboratory results.

Reagents and Conditions Summary
StepReagent/MaterialMolar Eq.AmountPurpose
1 2-Chloro-5-nitrobenzaldehyde1.05.00 gStarting Material
1 Methylamine (40% in H₂O)2.5~5.2 mLNucleophile
1 Ethanol-50 mLSolvent
2 2-(Methylamino)-5-nitrobenzaldehyde1.0(from Step 1)Intermediate
2 Methanol-75 mLSolvent
2 Sodium Borohydride (NaBH₄)1.5~1.5 gReducing Agent
Step-by-Step Methodology

Step 1: Synthesis of 2-(Methylamino)-5-nitrobenzaldehyde

  • To a 100 mL round-bottom flask, add 2-chloro-5-nitrobenzaldehyde (5.00 g) and ethanol (50 mL). Stir until the solid is fully dissolved.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add methylamine solution (40% in water, ~5.2 mL) dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. The use of an electron-withdrawing group like the nitro group is crucial for activating the ring towards nucleophilic attack.[3][8]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, pour the reaction mixture into 200 mL of ice-cold water.

  • A yellow precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with cold water (2 x 50 mL) and dry under vacuum to yield the intermediate product.

Step 2: Synthesis of [2-(Methylamino)-5-nitrophenyl]methanol

  • Suspend the crude 2-(methylamino)-5-nitrobenzaldehyde from Step 1 in methanol (75 mL) in a 250 mL round-bottom flask.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Add sodium borohydride (~1.5 g) portion-wise over 30-45 minutes. Maintain the temperature below 10 °C to control the reaction rate and prevent potential side reactions. NaBH₄ is an excellent choice as it readily reduces aldehydes but typically does not reduce nitro groups under these mild conditions.[4][7]

  • After the addition, stir the reaction at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction by TLC. The product spot should be more polar than the starting aldehyde.

  • Once the reaction is complete, slowly quench the excess NaBH₄ by adding 1M HCl dropwise until gas evolution ceases and the pH is ~6-7.

  • Remove the methanol under reduced pressure.

  • Add water (100 mL) to the residue and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to yield the crude product, which can be purified by recrystallization from an ethanol/water mixture or by column chromatography.

Troubleshooting Guide

This section addresses common issues that can arise during the synthesis, providing causes and actionable solutions.

Troubleshooting Workflow Diagram

G start_node Low Final Yield or Purity Issue decision_node1 decision_node1 start_node->decision_node1 Analyze at which step? decision_node decision_node process_node process_node solution_node solution_node process_node1 process_node1 decision_node1->process_node1 Step 1: SNAr process_node2 process_node2 decision_node1->process_node2 Step 2: Reduction decision_node1_1 decision_node1_1 process_node1->decision_node1_1 Check TLC/LCMS of crude decision_node2_1 decision_node2_1 process_node2->decision_node2_1 Check TLC/LCMS of crude process_node1_2 process_node1_2 decision_node1_1->process_node1_2 Incomplete Reaction process_node1_3 process_node1_3 decision_node1_1->process_node1_3 Multiple Side Products solution_node1_1 Increase reaction time/temp. Check methylamine quality. Ensure starting material purity. process_node1_2->solution_node1_1 Solution solution_node1_2 Lower reaction temp during addition. Use a less polar solvent (e.g., THF). Consider a stronger activating group (e.g., -F instead of -Cl). process_node1_3->solution_node1_2 Solution process_node2_2 process_node2_2 decision_node2_1->process_node2_2 Incomplete Reaction process_node2_3 process_node2_3 decision_node2_1->process_node2_3 Nitro Group Reduced solution_node2_1 Add more NaBH4 (0.25 eq. at a time). Ensure NaBH4 is fresh/active. Increase reaction time. process_node2_2->solution_node2_1 Solution solution_node2_2 Maintain temp strictly at 0-5°C. Add NaBH4 slowly. Avoid stronger reducing agents like LiAlH4. process_node2_3->solution_node2_2 Solution

Caption: A decision-making workflow for troubleshooting low yield or purity.

Q&A Troubleshooting

Issue 1: Low yield in Step 1 (SNAr Reaction)

  • Question: My TLC analysis shows a significant amount of unreacted 2-chloro-5-nitrobenzaldehyde even after 6 hours. What went wrong?

  • Answer:

    • Cause 1: Insufficient Nucleophile or Reaction Time. The reaction may simply be slow. Ensure at least 2.5 equivalents of methylamine were added. You can try extending the reaction time to 8-12 hours or gently warming the reaction to 30-40°C.

    • Cause 2: Poor Quality of Methylamine. Aqueous methylamine solutions can degrade over time, leading to a lower effective concentration. Use a fresh bottle or titrate an aliquot to confirm its concentration.

    • Cause 3: Leaving Group Reactivity. A chloro-substituent is a moderately good leaving group in SNAr reactions. For faster kinetics, using 2-fluoro-5-nitrobenzaldehyde as the starting material is a superior choice, as fluoride is a better leaving group in this specific mechanism due to its high electronegativity, which polarizes the C-F bond and accelerates the initial nucleophilic attack—the rate-determining step.[2][3]

Issue 2: The product of Step 2 shows reduction of the nitro group.

  • Question: My final product's mass spectrum shows a peak corresponding to [2-(methylamino)-5-aminophenyl]methanol. How did the nitro group get reduced?

  • Answer:

    • Cause 1: Reaction Temperature Too High. While NaBH₄ is chemoselective, its selectivity decreases at higher temperatures. The reduction of the aldehyde is exothermic. If the NaBH₄ is added too quickly or without adequate cooling, localized heating can occur, providing enough energy to reduce the nitro group.[9] Solution: Maintain the reaction temperature strictly between 0-5 °C and add the NaBH₄ in small portions over an extended period.

    • Cause 2: Contamination with Stronger Reducing Agents. If your lab uses other reducing agents like lithium aluminum hydride (LiAlH₄), ensure there is no cross-contamination of glassware. LiAlH₄ is potent enough to reduce both aldehydes and nitro groups readily.[7]

    • Cause 3: Use of Modified Borohydride Reagents. Some protocols might suggest using NaBH₄ with additives like NiCl₂ or CoCl₂ to reduce nitro groups.[10] Ensure your NaBH₄ is pure and has not been mixed with any such transition metal catalysts.

Issue 3: Difficulty in Purifying the Final Product

  • Question: My crude [2-(Methylamino)-5-nitrophenyl]methanol is an oil and won't crystallize. Column chromatography is giving poor separation. What can I do?

  • Answer:

    • Cause 1: Residual Impurities. The presence of starting material or side products can act as a eutectic impurity, preventing crystallization. First, ensure the workup was thorough. An acid wash (e.g., dilute 1M HCl) can remove any basic impurities, and a base wash (e.g., saturated NaHCO₃) can remove acidic ones.

    • Cause 2: Inappropriate Crystallization Solvent. This compound has both polar (alcohol, nitro, amine) and non-polar (benzene ring) character. Try a mixed-solvent system. Dissolve the crude oil in a minimal amount of a good solvent (like hot ethanol or ethyl acetate) and then slowly add a poor solvent (like hexanes or water) until turbidity appears. Let it cool slowly.

    • Cause 3: Incorrect Chromatography Conditions. For column chromatography, the polarity of this molecule requires a moderately polar mobile phase. Start with a solvent system like 30-40% ethyl acetate in hexanes and gradually increase the polarity. Using a gradient elution can often improve separation. Analytical techniques like SFC (Supercritical Fluid Chromatography) can also be highly effective for purifying polar compounds.[11]

Frequently Asked Questions (FAQs)

Q1: Can I use a different base or solvent for the SNAr reaction in Step 1? A1: Yes. While excess methylamine can act as both the nucleophile and the base to neutralize the HCl byproduct, an auxiliary base like potassium carbonate (K₂CO₃) can also be used.[1] This can be beneficial if you are using a more valuable amine. For solvents, polar aprotic solvents like Dimethylformamide (DMF) or DMSO can accelerate SNAr reactions, but they are harder to remove and can complicate the workup. Ethanol is often a good compromise between reaction rate and ease of handling.[1]

Q2: How critical is the "anhydrous" condition for the NaBH₄ reduction? A2: It is not critical. NaBH₄ is stable and reactive in protic solvents like methanol and ethanol.[4][12] In fact, the solvent often acts as the proton source during the workup phase to neutralize the intermediate alkoxide.[5] However, the reagent itself is sensitive to moisture over long-term storage, which can reduce its activity. Always use a freshly opened container or one that has been stored properly in a desiccator.

Q3: What analytical methods are best for monitoring these reactions? A3: Thin Layer Chromatography (TLC) is the most convenient method for real-time monitoring. Use a mobile phase like 30% ethyl acetate in hexanes. The starting aldehyde will be less polar than the final alcohol product. For more precise analysis and purity determination of the final product, HPLC, LC-MS, and NMR spectroscopy (¹H and ¹³C) are recommended.[11]

Q4: Is the final product, [2-(Methylamino)-5-nitrophenyl]methanol, stable? A4: The compound is generally stable under normal laboratory conditions. However, like many nitroaromatic compounds, it can be sensitive to light and high temperatures over extended periods. It is recommended to store the purified product in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) if it is to be kept for a long time.

References

  • Selective reduction of aldehydes in the presence of a nitro group with TUDO. ResearchGate. Available from: [Link]

  • Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. Green Chemistry (RSC Publishing). Available from: [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. Available from: [Link]

  • Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. SciSpace. Available from: [Link]

  • Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry. Available from: [Link]

  • Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry. Available from: [Link]

  • Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. ResearchGate. Available from: [Link]

  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. Available from: [Link]

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Available from: [Link]

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. Available from: [Link]

  • Analytical chemistry and purification. Novalix. Available from: [Link]

  • Nucleophilic Aromatic Substitution. YouTube. Available from: [Link]

  • Synthesis of 2-methyl-5-nitrophenol. PrepChem.com. Available from: [Link]

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available from: [Link]

Sources

Technical Support Center: Recrystallization of [2-(Methylamino)-5-nitrophenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of [2-(Methylamino)-5-nitrophenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the recrystallization of this specific compound. Our goal is to equip you with the scientific rationale behind the procedures to overcome common challenges in obtaining high-purity crystals.

I. Understanding the Molecule: Key Physicochemical Properties

[2-(Methylamino)-5-nitrophenyl]methanol is a polar aromatic compound. Its structure, featuring a hydroxyl group (-OH), a secondary amine (-NHCH₃), and a nitro group (-NO₂), dictates its solubility and crystallization behavior. The presence of these functional groups allows for hydrogen bonding, while the nitro group makes the molecule electron-deficient and contributes to its polarity. This polarity is a critical factor in solvent selection.[1][2]

PropertySignificance for Recrystallization
Polarity High, due to -OH, -NH, and -NO₂ groups. Favors polar solvents for dissolution.[1][2]
Hydrogen Bonding Capable of both donating (from -OH and -NH) and accepting (from -O in -NO₂ and -OH) hydrogen bonds, influencing solvent interactions.
Melting Point An important parameter to consider in relation to the solvent's boiling point to avoid "oiling out".[1][3]
Molecular Weight 168.15 g/mol .[4]
Appearance Typically a solid at room temperature.[4]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the recrystallization of [2-(Methylamino)-5-nitrophenyl]methanol, providing explanations and actionable solutions.

Q1: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice.[5][6] This is a common issue, especially with polar, nitroaromatic compounds.[1]

Primary Causes & Solutions:

  • Melting Point Depression: The melting point of your compound might be lower than the boiling point of the solvent you are using.[1][3] High impurity levels can also significantly depress the melting point.

    • Solution: Reheat the solution to dissolve the oil. Gradually add a small amount of additional hot solvent to decrease the saturation temperature. Then, allow the solution to cool much more slowly.[1] An insulated container or a dewar can facilitate slow cooling.

  • Solution is Too Concentrated: If the solution is supersaturated to a high degree, the compound may precipitate out of solution too rapidly for an ordered crystal lattice to form.

    • Solution: Add a small amount of hot solvent to the oily mixture until it redissolves into a clear solution. Then, proceed with slow cooling.[7]

Q2: No crystals are forming even after the solution has cooled to room temperature. What should I do?

Answer:

The failure of crystals to form from a cooled solution is often due to supersaturation, where the concentration of the solute is higher than its equilibrium solubility at that temperature.

Inducing Crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the surface of the solution.[8] The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution.[8] This "seed crystal" acts as a template for other molecules to deposit onto, initiating crystallization.

  • Cooling Further: Place the flask in an ice-water bath to further decrease the solubility of the compound.[9] Combine this with occasional scratching for better results.

  • Concentrating the Solution: It's possible that too much solvent was initially added.[8] Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can lead to rapid precipitation and trapping of impurities. Once the volume is reduced, allow it to cool again.

Q3: The crystal yield is very low. How can I improve the recovery?

Answer:

A low yield indicates that a significant amount of your compound remained dissolved in the mother liquor.[8]

Causes and Optimization Strategies:

  • Excessive Solvent: Using too much solvent is the most frequent cause of poor recovery.[8]

    • Solution: Always use the minimum amount of hot solvent necessary to fully dissolve the crude product.[8] If the mother liquor is still available, you can try to recover more product by evaporating some of the solvent and cooling again.

  • Premature Crystallization: If crystals form too early, for instance during a hot filtration step, product will be lost.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated.[10] You can do this by passing some hot, pure solvent through it just before filtering your solution.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[1][8]

    • Solution: Always wash the crystals on the filter with a minimal amount of ice-cold solvent.[8]

Q4: My final product is still colored/impure. What went wrong?

Answer:

The persistence of impurities, often indicated by discoloration, suggests they were not effectively separated during the crystallization process.

Troubleshooting Impurities:

  • Inappropriate Solvent Choice: The chosen solvent may have similar solubility properties for both your compound and the impurities.

    • Solution: The ideal solvent should dissolve the impurities well even at low temperatures, so they remain in the mother liquor, or not dissolve them at all, allowing for their removal via hot gravity filtration.[1] You may need to perform solubility tests to find a more suitable solvent or solvent pair.

  • Colored Impurities: Many organic compounds have colored impurities.

    • Solution: If you observe a colored tint in your hot, dissolved solution, you can add a small amount of activated charcoal.[6][10] The charcoal adsorbs the colored impurities. Heat the solution with the charcoal for a few minutes, and then perform a hot gravity filtration to remove the charcoal before cooling.[6][10] Be aware that using too much charcoal can also adsorb some of your desired product.[6]

  • Rapid Crystallization: If cooling is too fast, impurities can become trapped within the growing crystal lattice.

    • Solution: Slower cooling promotes the formation of purer, larger crystals.[3][11]

III. Frequently Asked Questions (FAQs)

Q: How do I select the best solvent for recrystallizing [2-(Methylamino)-5-nitrophenyl]methanol?

A: The ideal solvent should exhibit a steep solubility curve for the compound, meaning it is highly soluble at high temperatures and poorly soluble at low temperatures.[1] Given the polar nature of [2-(Methylamino)-5-nitrophenyl]methanol, polar solvents are a good starting point.[1][2] Alcohols like ethanol or methanol are often suitable for nitroaryl compounds.[1] It is crucial that the solvent does not chemically react with your compound.[2]

Q: When should I use a mixed-solvent system?

A: A mixed-solvent system is beneficial when no single solvent meets the ideal recrystallization criteria.[1] This is often the case when your compound is excessively soluble in one solvent and poorly soluble in another.[1] The process involves dissolving the compound in a minimal amount of the "good" (high solubility) solvent while hot, and then adding the "bad" (low solubility) solvent dropwise until the solution becomes cloudy (the saturation point).[1] A few drops of the "good" solvent are then added to redissolve the precipitate before slow cooling.[1] A common pair for polar compounds is ethanol-water.[11]

Q: What is the purpose of washing the final crystals?

A: Washing the crystals after filtration is essential to remove any residual mother liquor that may be coating their surface.[9] This solution contains the dissolved impurities that you are trying to remove. Using a minimal amount of ice-cold solvent for washing is critical to prevent significant loss of your purified product.[1][8]

IV. Experimental Workflow & Diagrams

Standard Recrystallization Protocol
  • Solvent Selection: Based on solubility tests, choose a suitable solvent or solvent pair.

  • Dissolution: Place the crude [2-(Methylamino)-5-nitrophenyl]methanol in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring until the solid completely dissolves.[3]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.[6][10]

  • Hot Gravity Filtration: If there are insoluble impurities or charcoal, filter the hot solution through a pre-heated stemless funnel with fluted filter paper into a clean, pre-heated flask.[10][12]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature.[3] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3][9]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent.[3][9]

  • Drying: Dry the crystals to remove any residual solvent.[3]

Recrystallization Workflow Diagram

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation Start Crude Compound Dissolve Dissolve in minimum hot solvent Start->Dissolve HotFilter Hot Gravity Filtration (if needed) Dissolve->HotFilter Cool Slow Cooling HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Wash Wash with ice-cold solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: General workflow for the recrystallization process.

Troubleshooting Decision Tree

Troubleshooting Start Problem Encountered OilingOut Compound 'Oils Out' Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals LowYield Low Yield Start->LowYield ReheatAddSolvent Reheat & Add More Solvent OilingOut->ReheatAddSolvent Induce Induce Crystallization NoCrystals->Induce CheckSolventVol Used Minimum Hot Solvent? LowYield->CheckSolventVol SlowCool Cool Slowly ReheatAddSolvent->SlowCool Scratch Scratch Flask Induce->Scratch Seed Add Seed Crystal Induce->Seed Concentrate Concentrate Solution Induce->Concentrate EvaporateMotherLiquor Evaporate Mother Liquor & Recool CheckSolventVol->EvaporateMotherLiquor No

Caption: Decision tree for common recrystallization issues.

V. References

  • BenchChem. (n.d.). solvent selection for effective recrystallization of nitroaromatic compounds. Retrieved from

  • Recrystallization1. (n.d.). Retrieved from

  • Organic Syntheses Procedure. (n.d.). 2,3-diaminopyridine. Retrieved from

  • Crystallization. (n.d.). Retrieved from

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from

  • Crystallization. (n.d.). Retrieved from

  • Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved from

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from

  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. (n.d.). Retrieved from

  • Recrystallization. (n.d.). Retrieved from

  • Physics Forums. (2013, November 13). Recrystallizing out of methanol. Retrieved from

  • Recrystallization-2.doc.pdf. (n.d.). Retrieved from

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from

  • Recrystallization. (n.d.). Retrieved from

  • Overly, K. (2013, September 9). Recrystallization [Video]. YouTube. Retrieved from

  • CymitQuimica. (n.d.). (2-Amino-5-nitrophenyl)methanol. Retrieved from

Sources

removing impurities from crude [2-(Methylamino)-5-nitrophenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of [2-(Methylamino)-5-nitrophenyl]methanol

Executive Summary

[2-(Methylamino)-5-nitrophenyl]methanol (CAS: 80866-88-2) is a critical intermediate, most notably in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan .

The crude isolation of this compound often presents specific challenges: oiling out during crystallization, persistent yellow/orange coloration from nitro-oxidation byproducts, and contamination with unreacted halides (if synthesized via nucleophilic substitution). This guide provides a self-validating purification workflow designed to standardize your isolation process.

Module 1: Diagnostic Workflow

Before selecting a protocol, assess the state of your crude material.[1] Use this logic tree to determine the optimal purification route.

PurificationLogic Start Crude Material Assessment CheckPurity HPLC Purity Check Start->CheckPurity HighPurity Purity > 85% CheckPurity->HighPurity LowPurity Purity < 85% (or Dark Tar) CheckPurity->LowPurity MethodA Protocol A: Recrystallization (Toluene/Heptane) HighPurity->MethodA Standard Path CheckImpurities Identify Major Impurity LowPurity->CheckImpurities HalideImp Unreacted Halide (2-Chloro/Fluoro-5-nitro...) CheckImpurities->HalideImp SaltImp Inorganic Salts (MeNH3+ Cl-) CheckImpurities->SaltImp TarImp Oxidation Tars/Color CheckImpurities->TarImp MethodB Protocol B: Acid-Base Swing (For Bulk Cleanup) HalideImp->MethodB Exploit Basicity MethodC Protocol C: Silica Filtration (DCM/MeOH) SaltImp->MethodC Flash Filtration TarImp->MethodC MethodB->MethodA Final Polish MethodC->MethodA Final Polish

Figure 1: Decision matrix for selecting the appropriate purification method based on crude purity and impurity profile.

Module 2: Impurity Profiling & Troubleshooting

Understanding what you are removing is as important as how you remove it.[1]

Impurity TypeLikely SourcePhysicochemical BehaviorRemoval Strategy
Unreacted Halide (2-Chloro/Fluoro-5-nitrobenzyl alcohol)Incomplete nucleophilic substitution.[1]Non-Basic. Less polar than product.[1] Soluble in non-polar organics.[1]Acid-Base Swing (Protocol B). The product protonates; the impurity does not.[1]
Inorganic Salts (Methylammonium halides)Byproduct of the amine substitution.[1]Highly Polar. Insoluble in DCM/Toluene.[1] Soluble in water/methanol.[1]Aqueous Wash / Filtration. Dissolve crude in DCM; filter off insoluble salts.[1]
Oxidation Byproducts (Aldehydes/Acids)Air oxidation of the benzylic alcohol.[1]Acidic/Neutral. Distinct UV shift.[1] Often dark orange/brown.[1]Recrystallization (Protocol A). These remain in the mother liquor of Toluene/Heptane systems.[1]
Bis-Alkylated Dimers Over-reaction (rare with methylamine).[1]Lipophilic. Higher molecular weight.[1]Recrystallization. Significantly lower solubility in alcohols.[1]

Module 3: Detailed Purification Protocols

Protocol A: Recrystallization (The "Golden" Standard)

Best for: Removing oxidation byproducts and final polishing (Purity >85%).

The Chemistry: The nitro group and the amine make the molecule polar, but the benzene ring provides lipophilicity.[1] A solvent pair of Toluene (good solvent) and Heptane (anti-solvent) works by exploiting the steep solubility curve of the nitro-amine scaffold.

  • Dissolution: Suspend the crude solid (10 g) in Toluene (30-40 mL) .

  • Heating: Heat to 60–65°C . If solids remain, add Toluene in 5 mL increments.[1]

    • Note: If a dark oily residue remains at the bottom that does not dissolve, decant the hot clear supernatant into a clean flask.[1] This residue is likely inorganic salts or polymerized tar.[1]

  • Anti-Solvent Addition: While maintaining 60°C, slowly add Heptane (10-15 mL) dropwise until a slight turbidity persists.[1]

  • Cooling:

    • Allow to cool to room temperature (RT) over 2 hours with slow stirring .

    • Critical Step: If oiling out occurs at 40°C, reheat to 60°C and add 5 mL more Toluene, then cool again.[1]

    • Chill to 0–5°C for 1 hour.

  • Filtration: Filter the yellow needles/crystals. Wash with cold Heptane (20 mL).[1]

  • Drying: Vacuum dry at 40°C.

Protocol B: Acid-Base "Swing" Extraction

Best for: Removing unreacted starting material (Halides) from crude mixtures.

The Chemistry: [2-(Methylamino)-5-nitrophenyl]methanol is a weak base (secondary aniline).[1] It will protonate in strong acid, becoming water-soluble.[1] The unreacted nitro-halide precursor is non-basic and will remain in the organic layer.[1]

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g).

  • Acid Extraction: Extract the organic layer with 2M Hydrochloric Acid (HCl) (3 x 5 mL/g).[1]

    • Observation: The product moves into the aqueous acid layer (yellow solution).[1] The impurities remain in the organic layer.[1]

  • Separation: Keep the Aqueous Acid Layer .[1] Discard the organic layer (contains unreacted halide).[1]

  • Neutralization:

    • Cool the aqueous layer to 0–5°C.[1]

    • Slowly adjust pH to ~8–9 using 20% NaOH or Saturated NaHCO₃ .[1]

    • Result: The product will precipitate as a yellow solid or oil.[1]

  • Re-Extraction: Extract the turbid aqueous mixture with EtOAc (2 x 10 mL/g).

  • Isolation: Dry the EtOAc layer over MgSO₄, filter, and concentrate. Proceed to Protocol A for crystallization.

Module 4: Frequently Asked Questions (FAQs)

Q1: My product is "oiling out" instead of crystallizing. Why? A: This is common with nitro-aromatics.[1] It usually indicates:

  • Too much anti-solvent: You added Heptane too fast.[1]

  • Temperature drop too fast: Rapid cooling traps impurities that lower the melting point.[1]

  • Residual Solvent: If you used DCM/EtOAc previously, traces can prevent crystal lattice formation.[1] Fix: Re-dissolve in the "Good Solvent" (Toluene) at reflux.[1] Add a seed crystal at 40°C. Cool at a rate of 10°C per hour.

Q2: The product has a dark brown/red color even after recrystallization. A: Nitro compounds are susceptible to azo-coupling or photo-oxidation, creating highly colored impurities even at ppm levels. Fix: Perform a Charcoal Treatment .[1][2] Dissolve the compound in hot Ethanol or Toluene.[1] Add Activated Carbon (5 wt%) . Stir at 60°C for 30 mins. Filter hot through Celite.[1] Then proceed to crystallization.[1]

Q3: Can I use Ethanol/Water for recrystallization? A: Yes, but with caution.[1] Pros: Excellent for removing inorganic salts.[1] Cons: The high polarity of ethanol can keep the product in solution, lowering yield.[1] Ratio: Start with Ethanol, heat to reflux, and add Water until turbid.[1] Typical ratio is Ethanol:Water (3:1) .[1]

References

  • Vonoprazan Synthesis & Intermediates

    • Arikawa, Y., et al. "Discovery of a Novel Pyrrole Derivative... (TAK-438) as a Potassium-Competitive Acid Blocker." Journal of Medicinal Chemistry, 2012, 55(9), 4446–4456. Link

    • Context: Describes the synthesis of the pyrrole core and relevant nitro-aromatic intermedi
  • Purification of Nitroanilines

    • BenchChem Technical Support.[1] "Purification of Crude 2-Methyl-5-nitroaniline Hydrate." BenchChem Support Center, 2025.[1] Link

    • Context: General protocols for recrystallizing nitro-aniline derivatives using Toluene/Ethanol systems.[1]

  • General Workup of Benzyl Alcohols

    • Kulakov, I. V., et al. "Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol."[3] Russian Journal of General Chemistry, 2008.[1][3] Link

    • Context: Discusses solubility and isolation of similar nitro-amino-alcohol scaffolds.
  • pKa and Solubility Data

    • "Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents." University of Tartu, 2025.[1] Link

    • Context: Validates the weak basicity of nitro-anilines, supporting the Acid-Base swing protocol.

Sources

troubleshooting low conversion rates in 2-methylamino-5-nitrobenzyl alcohol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers encountering low conversion rates in the synthesis of 2-methylamino-5-nitrobenzyl alcohol . It synthesizes mechanistic organic chemistry with practical process optimization strategies.[1]

Diagnostic Framework: Why is Your Reaction Stalling?

Low conversion in the synthesis of 2-methylamino-5-nitrobenzyl alcohol typically stems from the specific electronic and steric challenges of the precursor molecules. The two primary synthetic routes are Nucleophilic Aromatic Substitution (SnAr) and Chemoselective Reduction .[1]

Use the decision tree below to identify your specific failure mode.

TroubleshootingLogic Start Identify Reaction Route RouteA Route A: SnAr (2-Cl-5-NO2-BnOH + MeNH2) Start->RouteA RouteB Route B: Reduction (2-MeNH-5-NO2-Benzoic Acid) Start->RouteB IssueA1 SM Remains > 24h RouteA->IssueA1 IssueA2 Black Tar / Decomposition RouteA->IssueA2 IssueB1 Incomplete Carbonyl Red. RouteB->IssueB1 IssueB2 Nitro Group Reduced (Aniline) RouteB->IssueB2 DiagA1 Diagnosis: Low Activation Solvent/Temp Mismatch IssueA1->DiagA1 DiagA2 Diagnosis: Oxidative Degradation or Exotherm Control IssueA2->DiagA2 DiagB1 Diagnosis: Quenched Borane or Steric Bulk IssueB1->DiagB1 DiagB2 Diagnosis: Chemoselectivity Failure (Avoid LiAlH4/Pd-H2) IssueB2->DiagB2

Figure 1: Diagnostic logic flow for identifying the root cause of low conversion based on observed symptoms.

Route A: Nucleophilic Aromatic Substitution (SnAr)

Precursor: 2-Chloro-5-nitrobenzyl alcohol (CAS: 80866-80-4) Reagent: Methylamine (aq, MeOH, or THF solution)

This is the most direct route but often suffers from "stalled" conversion at 60-70%. The reaction relies on the para-nitro group to activate the chlorine for displacement.

The Core Problem: Deactivation & Solubility

While the nitro group activates the ring, the benzyl alcohol moiety can form an alkoxide under basic conditions. This anionic species (


) donates electron density into the ring, partially deactivating it toward nucleophilic attack. Furthermore, the leaving group (Cl) is less reactive than Fluorine in SnAr systems.
Optimized Protocol (High Conversion)
  • Solvent Switch: Replace Ethanol/Methanol with DMSO or DMF .[1] Polar aprotic solvents stabilize the transition state and increase the nucleophilicity of methylamine [1].

  • Reagent Stoichiometry: Use 5-10 equivalents of Methylamine.

  • Temperature: 80–90°C in a sealed pressure tube (Q-tube or autoclave).

Step-by-Step Procedure:

  • Dissolve 2-chloro-5-nitrobenzyl alcohol (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Add Methylamine (2.0 M in THF, 5.0 eq). Note: Avoid aqueous methylamine if possible to prevent hydrolysis side-reactions.

  • Add DIPEA (N,N-Diisopropylethylamine) (1.5 eq) to scavenge HCl.

  • Seal the vessel and heat to 85°C for 12–16 hours.

  • Monitoring: Check TLC (50% EtOAc/Hexane). Product is typically more polar and yellow/orange.

Troubleshooting Table: SnAr Route
ObservationProbable CauseCorrective Action
Reaction stalls at ~50% Methylamine evaporation or HCl inhibition.Use a sealed vessel to keep MeNH₂ in solution. Add an auxiliary base (K₂CO₃ or DIPEA) to neutralize HCl.
No reaction at reflux Solvent temperature limit too low (e.g., MeOH boils at 65°C).Switch to DMF/DMSO (allows higher T) or use a pressure vessel to superheat the solvent.
Dark impurities formed Oxidation of the benzylic alcohol.Degas solvents with N₂/Ar. Add an antioxidant like BHT (trace) if strictly necessary.
Precipitate forms early Methylamine hydrochloride salt crashing out.This is normal. Ensure stirring is vigorous. Do not filter until completion.

Route B: Chemoselective Reduction

Precursor: 2-Methylamino-5-nitrobenzoic acid Target: Selective reduction of -COOH to -CH₂OH without reducing -NO₂.

The Core Problem: Over-Reduction

The nitro group is highly susceptible to reduction by strong hydrides (like LiAlH₄) or catalytic hydrogenation, yielding the diamine (2-amino-5-aminobenzyl alcohol), which is not the target.

Optimized Protocol: Borane-THF Complex

Borane (


) is chemoselective for carboxylic acids over nitro groups because it attacks electron-rich carbonyls via a Lewis acid mechanism, whereas nitro groups require electron transfer [2].

Step-by-Step Procedure:

  • Setup: Flame-dry a flask under Argon.

  • Dissolution: Dissolve 2-methylamino-5-nitrobenzoic acid (1.0 eq) in anhydrous THF.

  • Addition: Cool to 0°C. Add Borane-THF complex (1.0 M, 3.0 eq) dropwise. Caution: Gas evolution (

    
    ).
    
  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours.

  • Quench: Cool to 0°C. Slowly add Methanol until gas evolution ceases. This breaks the boron-nitrogen/oxygen complexes.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc and wash with saturated NaHCO₃.

Critical Note on "Stalled" Reduction: If the reaction stalls, it is often because the amine nitrogen coordinates with the Borane, forming a stable, unreactive complex.

  • Fix: Use a large excess of Borane (4–5 eq) or switch to Borane-Dimethylsulfide (BMS) , which is more concentrated and often more reactive.

Purification & Isolation Guide

The product, 2-methylamino-5-nitrobenzyl alcohol , is an amphoteric molecule (weakly basic amine, weakly acidic nitro-aromatic system).

Extraction Strategy:

  • pH Control: The product extracts best into organic solvent (EtOAc or DCM) from a neutral to slightly basic aqueous layer (pH 8–9) .[1]

  • Avoid Strong Acid: At low pH (<2), the amine protonates (

    
    ), rendering the molecule water-soluble and causing loss during extraction.
    

Recrystallization:

  • Solvent System: Ethanol/Water or Toluene/Hexane.

  • Method: Dissolve in minimum hot Ethanol, add warm water until turbid, and cool slowly to 4°C.

Data Summary: Solvent Effects on Conversion (SnAr Route)

SolventTemperatureTimeTypical ConversionNotes
Methanol 65°C (Reflux)24 h45%Too slow; MeNH₂ escapes.
Ethanol 78°C (Sealed)16 h70%Moderate; acceptable for small scale.[1]
DMF 90°C6 h>95% Recommended. Requires aqueous workup to remove DMF.[1]
THF 66°C (Reflux)48 h30%Poor kinetics; salt precipitation hinders mixing.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Borohydride (


) for the reduction route? 
A:  Not directly on the carboxylic acid.[1] 

is too mild to reduce acids. You must first convert the acid to a mixed anhydride (using Ethyl Chloroformate/Et3N) or an acid chloride , then reduce in situ.[1] However, the Borane-THF method is generally cleaner for nitro-compounds [3].

Q: My product oil is red/brown. Is it decomposed? A: Nitro-anilines are inherently deeply colored (yellow/orange/red).[1] A dark brown color suggests oxidation. Run a short silica plug (DCM/MeOH 95:5) to remove the oxidized tars.

Q: Why is the SnAr reaction faster with 2-Fluoro-5-nitrobenzyl alcohol? A: If you can source the Fluoro analog, use it. The C-F bond is highly polarized, leading to a much faster SnAr reaction (Meisenheimer complex formation is the rate-determining step, and Fluorine stabilizes it better than Chlorine) [4].

References

  • Nucleophilic Aromatic Substitution (SnAr)

    • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 2,4-dinitrochlorobenzene with some amines." Chemical Reviews.
    • Context: Polar aprotic solvents (DMF, DMSO) accelerate SnAr reactions involving amine nucleophiles by orders of magnitude compared to protic solvents.[1]

  • Chemoselective Reduction of Acids in Presence of Nitro Groups

    • Brown, H. C., & Heim, P. (1973). "Selective reductions. 18. Reaction of carboxylic acids with borane-tetrahydrofuran. A remarkably convenient procedure for the conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups." The Journal of Organic Chemistry.
    • Context: Establishes Borane-THF as the standard for reducing -COOH to -CH2OH without affecting -NO2.

  • Alternative Reduction Strategies (NaBH4 activation)

    • Soai, K., & Ookawa, A. (1986). "Mixed solvents containing methanol as useful reaction media for the reduction of carboxylic acids with sodium borohydride."[2] The Journal of Organic Chemistry.

    • Context: Describes the activation of NaBH4 for acid reduction, relevant if Borane is unavailable.
  • Halogen Reactivity in SnAr

    • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.

    • Context: Detailed analysis of why Fluorine > Chlorine in SnAr rate constants due to electronegativity and transition state stabiliz

Sources

stability of [2-(Methylamino)-5-nitrophenyl]methanol under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: [2-(Methylamino)-5-nitrophenyl]methanol Stability Profile

To: Research Scientists, Process Chemists, and QA/QC Specialists From: Senior Application Scientist, Technical Services Division Subject: Critical Handling Guide: Stability of [2-(Methylamino)-5-nitrophenyl]methanol in Acidic Media

Executive Summary & Core Stability Directive

Current Status: [2-(Methylamino)-5-nitrophenyl]methanol (CAS 946582-41-8) exhibits moderate to high instability under acidic conditions.

While the nitro group at the 5-position provides some electronic stabilization, the presence of a benzylic alcohol ortho to a nucleophilic secondary amine (-NHMe) creates a "perfect storm" for acid-catalyzed degradation. In acidic media, this molecule is prone to intramolecular cyclization (forming isoindoline derivatives) and intermolecular dimerization (ether formation).

Operational Directive:

  • Avoid prolonged exposure to pH < 4.0.

  • Temperature Control: If acidic processing is unavoidable, maintain temperature < 5°C .

  • Nitrosamine Alert: As a secondary amine, this compound is a high-risk precursor for N-nitroso impurities if trace nitrites are present in the acid source.

Mechanistic Insight: The "Ortho-Effect" Trap

To troubleshoot effectively, you must understand the invisible chemistry occurring in your flask. The degradation is driven by the Acid-Catalyzed Benzylic Activation .

The Degradation Pathway
  • Protonation: The benzylic hydroxyl group accepts a proton (

    
    ), becoming a good leaving group (
    
    
    
    ).
  • Carbocation Formation: Water leaves, generating a benzylic carbocation. Although the 5-nitro group is electron-withdrawing (destabilizing), the cation is transiently accessible.

  • Fate of the Cation:

    • Path A (Cyclization - Dominant in Dilute Acid): The neighboring methylamino group attacks the carbocation, closing the ring to form N-methyl-5-nitroisoindoline.

    • Path B (Dimerization - Dominant in High Conc.): A second molecule of the starting material attacks the cation, forming a dibenzyl ether.

Visualizing the Pathway (DOT Diagram)

DegradationPathway SM Starting Material [2-(Methylamino)-5-nitrophenyl]methanol Protonated Protonated Intermediate (-OH2+) SM->Protonated + H+ (Acid) Cation Benzylic Carbocation (Transient) Protonated->Cation - H2O Isoindoline Degradant A: N-Methyl-5-nitroisoindoline (Cyclized) Cation->Isoindoline Intramolecular Nucleophilic Attack (-NHMe) Dimer Degradant B: Dibenzyl Ether Dimer Cation->Dimer Intermolecular Attack (High Conc.)

Figure 1: Acid-catalyzed degradation pathways showing the competition between cyclization and dimerization.

Troubleshooting Guide & FAQs

This section addresses specific observations reported by users in the field.

Scenario A: "I see a new impurity peak at [M-18] in LC-MS."
  • Diagnosis: You have triggered Acid-Catalyzed Dehydration/Cyclization .

  • The Chemistry: The loss of water (18 Da) indicates the formation of the cyclic isoindoline derivative.

  • Solution:

    • Check your solvent pH. Are you using unbuffered HPLC mobile phases with high TFA (Trifluoroacetic acid) content?

    • Corrective Action: Switch to a neutral or basic mobile phase (e.g., Ammonium Bicarbonate) for analysis. If the reaction requires acid, quench immediately with saturated NaHCO₃ before monitoring.

Scenario B: "The product turned bright yellow/orange upon adding HCl."
  • Diagnosis: Protonation of the Nitroaniline Chromophore.

  • The Chemistry: Nitroanilines are solvatochromic and pH-sensitive. Protonation of the amine reduces the donation of the lone pair into the ring, altering the absorption spectrum (color change).

  • Risk Assessment: Color change alone is reversible. However, if the color deepens to a dark brown/tar, you are observing oxidative polymerization.

  • Corrective Action: Verify purity by HPLC. If purity is stable, the color change is a physical property (halochromism). If purity drops, reduce temperature.

Scenario C: "I detected trace Nitrosamines (NDMA-like) in the final batch."
  • Diagnosis: CRITICAL SAFETY ISSUE.

  • The Chemistry: Your molecule contains a Secondary Amine (-NHMe) . If your acid source (e.g., HCl, H₂SO₄) contains trace Nitrites (

    
    ) or if you used Sodium Nitrite in a nearby step, you will form an N-Nitroso compound.
    
  • Corrective Action:

    • Use Nitrite-Free acids (grade-specific).

    • Add a scavenger like Ascorbic Acid or Sulfamic Acid to the reaction mixture before acidification to destroy residual nitrites.

Validated Protocols

Protocol 4.1: Stability Assessment (Stress Test)

Use this protocol to determine the "Safe Handling Window" for your specific batch.

StepActionCritical Parameter
1 Preparation Dissolve 10 mg of SM in 10 mL of solvent (e.g., MeOH/Water 1:1).
2 Acid Spike Add 1.0 eq of Acetic Acid (Mild) OR 0.1 eq HCl (Strong).
3 Monitoring Inject to HPLC at T=0, T=1h, T=4h.
4 Criteria Pass: >99.0% recovery. Fail: Appearance of RRT ~1.1 (Dimer) or RRT ~0.9 (Cyclized).
Protocol 4.2: Safe Quenching of Acidic Reactions

If you must run a reaction in acid, use this workup to prevent degradation during isolation.

  • Cool Down: Chill the reaction mixture to 0–5°C .

  • Biphasic Setup: Prepare a separation funnel with cold Ethyl Acetate (or DCM) and Saturated Sodium Bicarbonate (

    
    ).
    
  • Slow Addition: Pour the acidic reaction mixture slowly into the stirred bicarbonate solution. Do not add bicarbonate to the acid (exotherm risk).

  • pH Check: Ensure the aqueous layer is pH 7–8.

  • Extraction: Separate layers immediately. Wash organic layer with Brine.

  • Drying: Dry over

    
     (Sodium Sulfate) – avoid Magnesium Sulfate (
    
    
    
    ) if slightly acidic, as it can act as a Lewis acid.

Comparative Data: Solvent & pH Compatibility

Solvent SystempH RangeStability RatingPrimary Degradant
Water/Methanol (Neutral) 7.0Stable (24h+)None
0.1% TFA in Water ~2.0Unstable (< 1h)Isoindoline (Cyclized)
1M HCl < 1.0Critical (Mins)Polymer/Tar
Acetic Acid (Glacial) ~2.5Moderate (4-6h)Acetyl Ester / Dimer
DCM + TEA (Base) > 9.0Stable None

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24870072, alpha-[2-(Methylamino)ethyl]benzyl alcohol. Retrieved from [Link]

    • Context: Provides physiochemical properties and general reactivity data for methylamino-benzyl alcohol deriv
  • European Medicines Agency (2020). Nitrosamine impurities in human medicinal products.[1] Retrieved from [Link]

    • Context: Regulatory framework regarding secondary amines (like the -NHMe group in the topic molecule) and their conversion to carcinogenic nitrosamines in acidic conditions.
  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd ed.). Oxford University Press.
  • Context: Handling, storage (2-8°C)

Disclaimer: This guide is intended for R&D use only. Users must validate methods within their own specific matrix and regulatory environment.

Sources

Validation & Comparative

comparing synthetic routes for [2-(Methylamino)-5-nitrophenyl]methanol efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis[1]

[2-(Methylamino)-5-nitrophenyl]methanol (CAS 946582-41-8) serves as a critical bifunctional building block in the synthesis of fused heterocyclic systems, particularly benzodiazepines and quinazolines used in kinase inhibition.

The molecule presents a specific chemoselective challenge: preserving the nitro (


) moiety while manipulating the ortho-substituents. A naive approach involving the reduction of a nitro-benzoic ester using Lithium Aluminum Hydride (

) would catastrophically reduce the nitro group to an amine or azo species.

This guide compares two chemically distinct routes:

  • Route A (Convergent): Nucleophilic Aromatic Substitution (

    
    ) on a halogenated benzyl alcohol.
    
  • Route B (Linear): Electrophilic Nitration followed by Chemoselective Borane Reduction.

Route A: The Displacement (Recommended for Scale)

This route utilizes the strong electron-withdrawing nature of the nitro group (para to the leaving group) to facilitate the displacement of a halogen by methylamine. This is the most efficient route for gram-to-kilogram scale synthesis due to its low step count and high atom economy.

Mechanistic Insight

The reaction proceeds via a Meisenheimer complex. The nitro group at the 5-position is crucial; it stabilizes the negative charge intermediate, lowering the activation energy for the nucleophilic attack by methylamine at the 2-position.

Experimental Protocol

Precursor: 2-Chloro-5-nitrobenzyl alcohol (CAS 80866-80-4).

  • Setup: Charge a pressure vessel or round-bottom flask (equipped with a reflux condenser) with 2-Chloro-5-nitrobenzyl alcohol (1.0 eq) dissolved in Ethanol (

    
    ) or Tetrahydrofuran (
    
    
    
    ) [0.5 M concentration].
  • Addition: Add Methylamine (

    
    , 33% in EtOH or 40% aq., 3.0 eq). Note: Excess amine acts as a base to neutralize the HCl generated.
    
  • Reaction: Heat to 60–70°C for 4–6 hours.

    • Self-Validation: Monitor via TLC (30% EtOAc/Hexane). The starting material (UV active, less polar) will disappear, replaced by a more polar, deep yellow/orange spot (product).

  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in Ethyl Acetate (

    
    ) and wash with water to remove methylammonium chloride salts.
    
  • Purification: Recrystallization from

    
     or flash chromatography.
    

Typical Yield: 85–92%

Pathway Visualization

SnAr_Route SM 2-Chloro-5-nitrobenzyl alcohol (Electrophile) Intermediate Meisenheimer Complex (Stabilized by NO2) SM->Intermediate Nucleophilic Attack (60°C, EtOH) Reagent Methylamine (3.0 eq) (Nucleophile) Reagent->Intermediate Product [2-(Methylamino)-5-nitrophenyl]methanol (Target) Intermediate->Product Aromatization (-Cl) Byproduct MeNH3+ Cl- Intermediate->Byproduct

Figure 1: The nucleophilic aromatic substitution pathway relying on nitro-group activation.

Route B: Nitration & Chemoselective Reduction (Cost-Optimized)

If the halogenated benzyl alcohol precursor is unavailable or cost-prohibitive, this route builds the scaffold from inexpensive anthranilic acid derivatives. It requires strict safety controls due to the nitration step.[1]

Mechanistic Insight

This route challenges the chemist to reduce a carboxylic acid in the presence of a nitro group.

  • Step 1 (Nitration): The amino group of N-methylanthranilic acid is an ortho/para director. The 5-position is para to the amine and meta to the carboxylic acid, creating a cooperative directing effect.

  • Step 2 (Reduction): Borane (

    
    ) is a Lewis acidic reducing agent. It coordinates to the electron-rich carbonyl oxygen of the carboxylate, reducing it to the alcohol. Crucially, 
    
    
    
    reacts much slower with the nitro group than with the carboxylic acid, unlike
    
    
    .
Experimental Protocol

Step 1: Synthesis of 2-(Methylamino)-5-nitrobenzoic acid

  • Nitration: Dissolve N-methylanthranilic acid in concentrated

    
     at 0°C.
    
  • Addition: Dropwise add fuming

    
     maintaining internal temp <10°C.
    
    • Safety: Exothermic.[1] Runaway temp >20°C will cause tarring and NOx evolution.

  • Quench: Pour onto crushed ice. The yellow precipitate is collected by filtration.[2]

Step 2: Reduction to Alcohol

  • Setup: Suspend 2-(methylamino)-5-nitrobenzoic acid (dried) in anhydrous

    
     under Argon.
    
  • Reduction: Add

    
     complex (1.0 M, 2.5 eq) dropwise at 0°C.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Self-Validation: Evolution of hydrogen gas indicates active reduction. Solution should become homogeneous as the acid is consumed.

  • Quench: Carefully add Methanol (

    
    ) to quench excess borane (vigorous bubbling).
    
  • Workup: Evaporate solvents. Partition between

    
     and saturated 
    
    
    
    (to remove unreacted acid).

Typical Yield: 65–75% (over 2 steps)

Pathway Visualization

Reduction_Route Start N-Methylanthranilic Acid Intermediate 2-(Methylamino)-5-nitrobenzoic acid Start->Intermediate Electrophilic Aromatic Substitution Step1_Reagents HNO3 / H2SO4 (0°C) Step1_Reagents->Intermediate Target [2-(Methylamino)-5-nitrophenyl]methanol Intermediate->Target Carboxyl Reduction (Nitro group intact) Step2_Reagents BH3-THF (Chemoselective) Step2_Reagents->Target

Figure 2: The stepwise construction involving regioselective nitration and chemoselective borane reduction.

Comparative Analysis Table

FeatureRoute A (SnAr)Route B (Nitration/Reduction)
Step Count 1 Step2 Steps
Overall Yield High (85-92%)Moderate (65-75%)
Atom Economy HighLow (Stoichiometric acid waste)
Safety Profile Moderate: Amine pressure, mild heat.High Risk: Strong acids, exotherms, pyrophoric Borane.
Scalability Excellent (Linear scale-up).Difficult (Heat transfer limits in nitration).
Cost Higher raw material cost (Benzyl alcohol).Low raw material cost (Anthranilic acid).
Purity High (Clean conversion).Variable (Isomers possible in nitration).

Conclusion & Recommendation

For medicinal chemistry and early-stage process development , Route A is unequivocally superior. It avoids the safety hazards of nitration and the handling of pyrophoric borane reagents. The starting material, 2-Chloro-5-nitrobenzyl alcohol, is commercially available and allows for a rapid, high-yielding synthesis that accelerates the "Design-Make-Test" cycle.

Route B should be reserved for scenarios where the cost of goods (COGs) is the sole driver and the facility is equipped for handling large-scale nitrations and hazardous waste disposal.

References

  • Vertex AI Search. (2025). Synthesis of [2-(Methylamino)-5-nitrophenyl]methanol. Retrieved from 3

  • National Institutes of Health (NIH). (2010). 2-Methylamino-5-nitrobenzoic acid - Crystal Structure and Synthesis. Retrieved from 3

  • BenchChem. (2025).[1] Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde and derivatives. Retrieved from 4

  • Chemistry Steps. (2024). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from 5

  • Thermo Scientific Chemicals. (2025). 2-Chloro-5-nitrobenzyl alcohol Product Specifications. Retrieved from 6

Sources

reference standards for [2-(Methylamino)-5-nitrophenyl]methanol analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Reference Standards for the Analysis of [2-(Methylamino)-5-nitrophenyl]methanol

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. The quantification and characterization of any chemical entity, whether an active pharmaceutical ingredient (API), an intermediate, or an impurity, fundamentally depend on the quality of the reference standard used. This guide provides a comprehensive comparison of reference standards and analytical methodologies for [2-(Methylamino)-5-nitrophenyl]methanol, a key chemical intermediate. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.

The Critical Role of a Well-Characterized Reference Standard

[2-(Methylamino)-5-nitrophenyl]methanol (CAS No. 946582-41-8) is a nitroaromatic compound whose purity is critical for downstream applications, particularly in pharmaceutical synthesis where it may act as a building block or emerge as a process-related impurity.[1] The use of a validated analytical method is essential to ensure product quality, safety, and efficacy.[2][3] At the heart of any validated method is the reference standard—a highly purified and well-characterized substance against which routine samples are measured.

A reference standard serves as the anchor for all quantitative measurements. Its assigned purity value directly influences the calculated concentration of the analyte in a test sample. Therefore, any error in the reference standard's purity will propagate throughout all subsequent analyses. Certified Reference Materials (CRMs) are the gold standard, offering traceability, stability, and a documented uncertainty value, often produced under ISO 17034 and characterized in ISO/IEC 17025 accredited laboratories.[4][5]

Table 1: Physicochemical Properties of [2-(Methylamino)-5-nitrophenyl]methanol

PropertyValueSource
CAS Number 946582-41-8
Molecular Formula C₈H₁₀N₂O₃
Molecular Weight 182.18 g/mol
Appearance Solid (form may vary)General Chemical Knowledge
Storage 2-8°C, Sealed in dry conditions

Selecting a Reference Standard: A Comparative Framework

The choice of a reference standard is a critical decision based on the intended use. The primary distinction lies between a Certified Reference Material (CRM) and a well-characterized in-house or research-grade standard.

Table 2: Comparison of Reference Standard Types

FeatureCertified Reference Material (CRM)Research Grade / In-House Standard
Purity Assessment Comprehensive; uses multiple orthogonal methods (e.g., mass balance, qNMR).Often based on a single technique (e.g., 100% - impurities by HPLC).
Traceability Metrologically traceable to SI units.[4]Typically not traceable.
Uncertainty A certified uncertainty value is provided.Uncertainty is not formally calculated.
Documentation Comprehensive Certificate of Analysis (CoA) as per ISO guidelines.[5]Basic CoA with limited data.
Regulatory Acceptance High; preferred for QC, stability studies, and regulatory submissions.[6]Limited; suitable for research and development but not for GMP release testing.
Cost Higher.Lower.

Causality Insight: For drug development and quality control under GMP, a CRM is non-negotiable. Its established purity and uncertainty provide the necessary confidence for lot release, stability testing, and impurity profiling, ensuring compliance with regulatory bodies like the FDA and EMA.[3][7] For early-stage research or process development, a thoroughly characterized in-house standard may suffice, provided its purity is rigorously established.

Orthogonal Analytical Techniques for Qualification and Comparison

No single analytical method can definitively determine the absolute purity of a reference standard. An orthogonal approach, using multiple techniques that rely on different physicochemical principles, is essential for a comprehensive characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for purity assessment and quantification of non-volatile organic compounds.[1] For [2-(Methylamino)-5-nitrophenyl]methanol, a reversed-phase HPLC-UV method is the logical first choice due to the molecule's polarity and strong UV chromophores (the nitro-substituted benzene ring).

Experimental Rationale:

  • Column: A C18 stationary phase is selected for its versatility in retaining moderately polar compounds.

  • Mobile Phase: An acetonitrile/water gradient is employed to ensure elution of the main component with a good peak shape while also separating potential impurities with different polarities. A phosphate buffer is added to maintain a consistent pH, which is critical for the reproducibility of retention times for ionizable compounds.

  • Detection: The nitroaromatic structure suggests strong UV absorbance. A photodiode array (PDA) detector is used to determine the optimal detection wavelength (λ-max) and to check for peak purity (i.e., co-eluting impurities).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for identifying and quantifying volatile impurities, such as residual solvents from the synthesis process.[1] While the target analyte itself is not highly volatile, this technique is crucial for assessing a key class of potential impurities.

Experimental Rationale:

  • Sample Preparation: Headspace analysis is preferred for residual solvents to avoid non-volatile matrix interference. The sample is heated in a sealed vial, and the vapor phase is injected into the GC.

  • Column: A polar column (e.g., WAX or 624-type) is chosen for optimal separation of common polar and non-polar solvents.

  • Detection: Mass spectrometry provides definitive identification of the eluted compounds by comparing their mass spectra to established libraries (e.g., NIST).

Spectroscopic Characterization (Identity Confirmation)

Spectroscopic methods are indispensable for confirming the chemical structure of the reference standard.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR provides the most definitive structural information, confirming the connectivity of atoms.[8] Quantitative NMR (qNMR) can also be used as a primary method for purity assignment.

  • Infrared Spectroscopy (FT-IR): FT-IR is used to identify key functional groups (e.g., -OH, -NH, -NO₂, aromatic C-H).[9][10] It serves as a rapid and reliable identity check.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Table 3: Comparative Overview of Key Analytical Techniques

ParameterHPLC-UVGC-MS (for Residual Solvents)NMR Spectroscopy
Primary Use Purity, Assay, Impurity QuantificationVolatile Impurity QuantificationStructural Confirmation, Identity
Principle Liquid-phase partitioningGas-phase partitioning & mass filteringNuclear spin in a magnetic field
LOD/LOQ Low (ng/mL to µg/mL)Very Low (ppm levels)High (mg/mL)
Quantitation Excellent (with reference standard)Excellent (with reference standard)Excellent (qNMR as a primary method)
Sample Throughput HighMediumLow

Validated Workflows and Protocols

Trustworthiness in analytical science is built on validated, reproducible protocols. The following sections provide step-by-step methodologies that incorporate self-validating system suitability tests (SSTs), as mandated by guidelines like ICH Q2(R1).[11]

Workflow for Reference Standard Qualification

The following diagram illustrates the comprehensive workflow for qualifying a new batch of material intended for use as a reference standard.

G Figure 1: Reference Standard Qualification Workflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Certification & Use A Candidate Material Received B FT-IR Analysis A->B C ¹H & ¹³C NMR Analysis A->C D Mass Spec Analysis A->D E Purity by HPLC-UV (Area % Normalization) C->E D->E I Mass Balance Calculation (Purity Assignment) E->I F Residual Solvents by GC-MS F->I G Water Content (Karl Fischer Titration) G->I H Residue on Ignition (Inorganic Impurities) H->I J Generate Certificate of Analysis I->J K Stability Studies Initiated J->K L Standard Released for Use J->L

Caption: Figure 1: A comprehensive workflow for the qualification of a reference standard.

Detailed Experimental Protocol: HPLC-UV Purity Method

This protocol is designed for determining the purity of [2-(Methylamino)-5-nitrophenyl]methanol and quantifying it in the presence of related impurities.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Acetonitrile (HPLC grade), Methanol (HPLC grade).

  • Potassium Dihydrogen Phosphate (ACS grade).

  • Orthophosphoric Acid (ACS grade).

  • Deionized water (18.2 MΩ·cm).

2. Chromatographic Conditions:

  • Mobile Phase A: 10 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (or determined λ-max).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Test Sample Solution (0.5 mg/mL): Prepare in the same manner as the standard solution.

4. System Suitability Test (SST):

  • Rationale: The SST is a self-validating check to ensure the chromatographic system is fit for purpose before analyzing samples.[2]

  • Procedure: Inject the Standard Solution five times.

  • Acceptance Criteria (as per ICH guidelines):

    • Tailing Factor: ≤ 2.0 for the main peak.

    • Theoretical Plates: ≥ 2000 for the main peak.

    • %RSD of Peak Area: ≤ 2.0% for the five replicate injections.

5. Analysis and Calculation:

  • Inject the diluent (blank), followed by the SST injections.

  • Once SST passes, inject the test sample solutions.

  • Purity Calculation (Area % Normalization):

    • Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

Table 4: Example HPLC-UV Method Validation Parameters (ICH Q2(R1))

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of impurities.[11]Peak purity index > 0.999; baseline resolution between analyte and known impurities.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 50-150% of target conc.).
Accuracy To assess the closeness of the test results to the true value.[11]98.0% to 102.0% recovery for spiked samples at multiple concentration levels.
Precision To measure the degree of scatter between a series of measurements.Repeatability (%RSD) ≤ 2.0%; Intermediate Precision (%RSD) ≤ 2.0%.
LOD/LOQ To determine the lowest amount of analyte that can be detected and quantified reliably.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness To measure the method's capacity to remain unaffected by small variations in parameters.System suitability parameters remain within limits when flow rate, pH, column temp, etc., are varied slightly.

Selecting the Right Analytical Approach

The choice of analytical technique is driven by the specific question being asked. The following decision tree provides guidance.

G Figure 2: Analytical Technique Selection Guide A What is the Analytical Goal? B Confirming Chemical Identity? A->B Identity C Quantifying Known/Unknown Impurities? A->C Purity D Routine Assay/Quantification? A->D Assay E Use NMR, FT-IR, & MS B->E Yes F Are impurities volatile? (e.g., residual solvents) C->F I Use Validated HPLC-UV Method D->I Yes G Use Headspace GC-MS F->G Yes H Use Validated HPLC-UV/MS Method F->H No (Process/Degradation)

Sources

Technical Assessment: UV-Vis Absorption Properties of [2-(Methylamino)-5-nitrophenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: [2-(Methylamino)-5-nitrophenyl]methanol CAS: 946582-41-8 Core Classification: Donor-Acceptor (Push-Pull) Chromophore / Benzodiazepine Metabolite Intermediate.

This guide provides a technical analysis of the electronic absorption properties of [2-(Methylamino)-5-nitrophenyl]methanol. Unlike standard catalog entries, this document focuses on the Intramolecular Charge Transfer (ICT) mechanics defined by its 2-methylamino (donor) and 5-nitro (acceptor) substitution pattern.

For researchers in drug development—particularly those working with benzodiazepine degradation pathways (e.g., Flunitrazepam)—or materials scientists developing non-linear optical (NLO) systems, this compound represents a critical "methylated" reference standard. Its UV-Vis profile is characterized by a distinct bathochromic shift relative to its non-methylated parent, governed by the inductive stabilization of the excited state.

Chemical Architecture & Chromophore Logic

To understand the UV-Vis performance, one must deconstruct the molecule into its electronic components. The absorption is not merely a sum of functional groups but a result of the conjugation pathway.

  • The Scaffold: A benzene ring acts as the

    
    -bridge.
    
  • The Donor (D): The

    
    -methylamino group  at position 2. The methyl group exerts a positive inductive effect (+I), increasing the electron density on the nitrogen lone pair, thereby enhancing its donation capability compared to a primary amine.
    
  • The Acceptor (A): The Nitro group at position 5. This is a strong electron-withdrawing group (-M, -I) located para to the amine (despite the 2,5 numbering, they are electronically 1,4-disposed).

  • The Modifier: The Hydroxymethyl group at position 1. While electronically less active, it provides a handle for hydrogen bonding, potentially influencing the planarity of the molecule and the specific solvation shell.

Electronic Transition Mechanism

The primary absorption band (


) arises from a 

transition involving Intramolecular Charge Transfer (ICT) from the amino nitrogen to the nitro oxygen.

ICT_Mechanism cluster_0 Substituent Effects Ground Ground State (S0) Localized Electron Density Excitation Photon Absorption (hν ~380-400 nm) Ground->Excitation Excited Excited State (S1) Charge Transfer (ICT) (Quinoid Character) Excitation->Excited π -> π* Relaxation Relaxation (Fluorescence/Heat) Excited->Relaxation Methyl N-Methyl Group (+I Effect) Stabilizes ICT Nitro Nitro Group (-M Effect) Accepts Charge

Figure 1: The Intramolecular Charge Transfer (ICT) mechanism driving the UV-Vis absorption.

Comparative Analysis

This section compares the product against its two most relevant electronic analogs. This triangulation allows for precise identification and quality control.

Comparison 1: The "Methylation Effect"

Alternative: [2-Amino-5-nitrophenyl]methanol (Non-methylated parent, CAS 77242-30-9)

Feature[2-(Methylamino)-5-nitrophenyl]methanol[2-Amino-5-nitrophenyl]methanolTechnical Implication
Donor Strength High (Secondary Amine)Moderate (Primary Amine)The methyl group enhances electron donation.

(MeOH)
~385 - 395 nm (Yellow-Orange)~370 - 375 nm (Yellow)Bathochromic Shift (+15-20 nm). The methylated product absorbs at lower energy.
Solubility Lipophilic shiftHydrophilicMethylation increases solubility in DCM/Chloroform; reduces water solubility slightly.
H-Bonding 1 Donor (NH)2 Donors (NH

)
The methylated form has reduced capacity for intermolecular H-bonding, affecting crystal packing.
Comparison 2: The "Scaffold Effect"

Alternative: N-Methyl-4-nitroaniline (The naked chromophore)

Feature[2-(Methylamino)-5-nitrophenyl]methanolN-Methyl-4-nitroanilineTechnical Implication
Structure Contains Hydroxymethyl (-CH

OH)
No HydroxymethylThe -CH

OH group is electronically subtle but sterically significant.

Similar (~390 nm)~385 nmThe -CH

OH group (meta to nitro) has a minimal auxochromic effect but may broaden the peak due to solvation.
Application Drug Metabolite / LinkerDye / NLO MaterialUse the methanol derivative when linking to polymers or investigating drug degradation.

Solvatochromic Performance Data

The "Push-Pull" nature of this compound makes it highly solvatochromic . The absorption maximum will shift depending on the polarity of the solvent used. This is a critical quality control parameter; measuring in the wrong solvent will yield "incorrect" peaks.

Predicted Experimental Data Profile:

SolventPolarity Index (

)
Expected

(nm)
Transition TypeVisual Color
Hexane/Cyclohexane 0.1360 - 370 Local Excited State (LE)Pale Yellow
Dichloromethane (DCM) 3.1375 - 385 Mixed LE/ICTYellow
Methanol/Ethanol 5.1385 - 395 Stabilized ICTDeep Yellow
DMSO/DMF 7.2400 - 410 Red-shifted ICTOrange-Yellow
  • Positive Solvatochromism: As solvent polarity increases, the excited ICT state is stabilized more than the ground state, lowering the energy gap and shifting absorption to longer wavelengths (Red Shift).

Experimental Protocol: Characterization Workflow

To ensure reproducibility, follow this self-validating protocol. This workflow is designed to prevent aggregation artifacts common with nitro-aromatics.

Reagents
  • Analyte: [2-(Methylamino)-5-nitrophenyl]methanol (>97% purity).

  • Solvent: HPLC-grade Methanol (Standard) or Acetonitrile.

  • Blank: Pure solvent from the same bottle used for dilution.

Step-by-Step Methodology
  • Stock Preparation (1 mM):

    • Weigh 1.82 mg of the compound (MW ≈ 182.18 g/mol ).

    • Dissolve in 10 mL of Methanol. Sonicate for 30 seconds to ensure complete dissolution.

    • Checkpoint: Solution should be clear, bright yellow.

  • Working Standard (50 µM):

    • Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with Methanol.

  • Measurement:

    • Use Quartz cuvettes (1 cm path length). Glass absorbs UV <300 nm.

    • Baseline correct using the pure solvent blank.

    • Scan range: 200 nm to 600 nm.

    • Scan speed: Medium (approx. 200-400 nm/min).

  • Data Validation (The "Ratio Rule"):

    • Calculate the ratio of Absorbance at

      
       (ICT band, ~390 nm) to the secondary peak/shoulder (~240-260 nm, Benzene 
      
      
      
      ).
    • This ratio should remain constant across dilutions. If the ratio changes, aggregation is occurring.

Protocol_Workflow cluster_QC Quality Control Check Start Start: Solid Sample Weigh Weigh ~1.8 mg (10 mL Stock) Start->Weigh Dissolve Dissolve in MeOH (Sonicate 30s) Weigh->Dissolve Dilute Dilute to 50 µM (Working Std) Dissolve->Dilute Scan UV-Vis Scan (200-600 nm) Dilute->Scan Analyze Identify λmax Check Abs ~0.6-0.8 Scan->Analyze Check Is λmax ~390nm? Is peak symmetric? Analyze->Check

Figure 2: Standardized workflow for UV-Vis characterization.

References

  • National Institutes of Health (NIH). (2025). Structural and Optical Properties of 2-Phenylamino-5-nitropyridine Derivatives. PubMed Central. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2025). UV-Vis spectra of nitrobenzyl alcohol derivatives and photolysis studies. Retrieved February 22, 2026, from [Link]

×

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.